PROTAC IDO1 Degrader-1
Description
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Properties
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZWOPTIZSOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53BrFN9O13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC IDO1 Degrader-1
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunosuppressive enzyme that has garnered significant attention as a therapeutic target in oncology.[1][2] By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 depletes the local microenvironment of this essential amino acid, leading to T-cell anergy and apoptosis, while its metabolite, kynurenine, promotes the differentiation of immunosuppressive regulatory T-cells.[3][4] While traditional small-molecule inhibitors have aimed to block the enzymatic function of IDO1, they have shown limited success in clinical trials, potentially due to the non-enzymatic scaffolding functions of the IDO1 protein.[1][2]
Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy to overcome these limitations.[1] PROTACs are heterobifunctional molecules designed to eliminate target proteins rather than merely inhibiting them.[5] This guide provides a detailed technical overview of the mechanism of action for PROTAC IDO1 Degrader-1, a first-in-class degrader of the IDO1 protein, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates by coopting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[6][7] As a heterobifunctional molecule, it consists of three key components: a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5]
Specifically, this compound hijacks the Cereblon (CRBN) E3 ligase.[1][6][8] The process unfolds as follows:
-
Ternary Complex Formation : The degrader simultaneously binds to both the IDO1 protein and the CRBN E3 ligase, bringing them into close proximity and forming a key ternary complex (IDO1-PROTAC-CRBN).[9] The stability of this complex is a critical determinant of degradation efficiency.[10]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues of the IDO1 protein. This process is repeated to form a polyubiquitin chain.[7]
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[1] The proteasome then unfolds and degrades the tagged IDO1 protein into small peptides, effectively eliminating it from the cell.[7]
This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering the potential for sustained target elimination at substoichiometric doses.[7]
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 4. Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. frontiersin.org [frontiersin.org]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of PROTAC IDO1 Degrader-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and development of PROTAC IDO1 Degrader-1, a novel therapeutic agent designed to eliminate the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document provides a comprehensive overview of the core principles, experimental methodologies, and critical data that have defined the journey of this promising cancer immunotherapy agent from conceptualization to preclinical validation.
Introduction: Overcoming the Limitations of IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune checkpoint protein that suppresses anti-tumor immunity by catalyzing the degradation of the essential amino acid tryptophan into kynurenine.[1][2] This metabolic shift within the tumor microenvironment leads to T-cell anergy and the promotion of regulatory T cells, thereby allowing cancer cells to evade immune destruction.[1][2] While small molecule inhibitors of IDO1's enzymatic activity have been developed, they have shown limited efficacy in clinical trials.[3][4] This has been attributed to the non-enzymatic scaffolding functions of the IDO1 protein, which can also contribute to immunosuppression.[3][5]
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome these limitations. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This event-driven, catalytic mechanism allows for the elimination of the entire target protein, abrogating both its enzymatic and non-enzymatic functions.[6][8] The development of this compound represents a paradigm shift in targeting IDO1, moving from mere inhibition to complete protein ablation.[9]
Design and Discovery of PROTAC IDO1 Degraders
The rational design of a PROTAC involves three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][10]
Scaffolds and Chemical Structures
The initial discovery of potent PROTAC IDO1 degraders involved screening libraries of compounds with different combinations of IDO1 ligands, E3 ligase ligands, and linkers. Two main E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), have been successfully hijacked to degrade IDO1.[3]
One of the first potent IDO1 degraders, often referred to as "compound 2c" or "this compound" in early literature, utilized the IDO1 inhibitor epacadostat as the targeting ligand, conjugated to a CRBN ligand (pomalidomide) via a polyethylene glycol (PEG)-based linker.[4][11] Another successful series of IDO1 PROTACs was developed using the BMS-986205 inhibitor as the IDO1-targeting moiety.[6] Structure-activity relationship (SAR) studies have been crucial in optimizing the linker length and composition to achieve optimal ternary complex formation and potent degradation.[3][12]
Quantitative Data Summary
The efficacy of PROTAC IDO1 degraders is quantified by their ability to induce the degradation of the IDO1 protein. The key parameters measured are the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC Name/Identifier | IDO1 Ligand | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| This compound (compound 2c) | Epacadostat | Cereblon (CRBN) | HeLa | 2.84 | 93 | [11] |
| NU223612 | BMS-986205 | Cereblon (CRBN) | U87 GBM | Not explicitly stated, but potent degradation observed at 0.1-10 µM | >90 | [3][13] |
| NU227326 | BMS-986205 derivative | Cereblon (CRBN) | U87 GBM | 0.005 | >90 | [4][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Cell Culture and IDO1 Induction
-
Cell Lines: Human cervical cancer cells (HeLa) or human glioblastoma cells (U87) are commonly used.[3][11]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
IDO1 Induction: To induce the expression of IDO1, cells are treated with human interferon-gamma (IFNγ) at a concentration of 50 ng/mL for 24 hours prior to treatment with the PROTAC degrader.[3]
Western Blotting for IDO1 Degradation
-
Treatment: IFNγ-primed cells are treated with varying concentrations of the PROTAC IDO1 degrader for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for IDO1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The IDO1 protein levels are normalized to the loading control.
Kynurenine Measurement Assay
-
Sample Collection: Supernatants from cell cultures treated with the PROTAC IDO1 degrader are collected.
-
Deproteinization: Proteins in the supernatant are precipitated by adding an equal volume of trichloroacetic acid (TCA) and centrifuging.
-
Colorimetric Reaction: The kynurenine in the protein-free supernatant is reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Quantification: The absorbance of the resulting colored product is measured at 490 nm using a spectrophotometer. The concentration of kynurenine is determined by comparison to a standard curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
IDO1 Signaling Pathway and PROTAC Mechanism of Action
Caption: Mechanism of IDO1-mediated immunosuppression and its disruption by this compound.
Experimental Workflow for PROTAC IDO1 Degrader Evaluation
Caption: A streamlined workflow for the in vitro evaluation of PROTAC IDO1 degraders.
Conclusion and Future Directions
The discovery and development of this compound have established a robust proof-of-concept for the targeted degradation of IDO1 as a therapeutic strategy. By eliminating the IDO1 protein, these degraders can overcome the limitations of traditional inhibitors and address both the enzymatic and non-enzymatic functions of IDO1. The data presented herein underscore the potency of this approach in preclinical models.
Future research will focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these degraders for clinical translation. This includes enhancing their oral bioavailability, metabolic stability, and tumor penetration. Moreover, exploring the synergistic effects of PROTAC IDO1 degraders with other immunotherapies, such as checkpoint inhibitors, holds significant promise for developing more effective combination treatments for a wide range of cancers. The continued evolution of PROTAC technology is poised to deliver a new generation of powerful anti-cancer agents.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Rational Design of Potent and Selective PROTAC IDO1 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in promoting an immunosuppressive tumor microenvironment. IDO1 accomplishes this by catalyzing the rate-limiting step in tryptophan catabolism, leading to the production of kynurenine. This depletion of tryptophan and accumulation of kynurenine suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells. While small molecule inhibitors of IDO1's enzymatic activity have been developed, their clinical efficacy has been limited. This has spurred interest in alternative therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), which offer the potential to not only inhibit IDO1's enzymatic function but also eliminate the protein entirely, thereby addressing any non-catalytic roles it may play.[1]
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) for a series of PROTAC IDO1 degraders, focusing on the key chemical modifications that influence their degradation potency and efficacy. Detailed experimental protocols for assessing degrader activity are also provided, along with visualizations of the underlying biological pathways and experimental workflows.
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, IDO1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite structure allows the PROTAC to act as a bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Structure-Activity Relationship of PROTAC IDO1 Degraders
The development of potent and selective IDO1 PROTACs has involved systematic modifications to the three core components: the IDO1-binding ligand, the E3 ligase ligand, and the linker. The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of these modifications on degradation potency (DC50) and maximal degradation (Dmax).
I. E3 Ligase Ligand and Linker Attachment Point Modifications
Initial optimization efforts focused on evaluating different E3 ligase ligands and the point of attachment to the linker. Both Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases have been successfully recruited to degrade IDO1.[3] For CRBN-based PROTACs, the position of the linker on the phthalimide ring of the lenalidomide- or pomalidomide-based ligand was found to be critical for activity.
| Compound | E3 Ligase Ligand | Linker Attachment on E3 Ligand | IDO1 Ligand | Linker | DC50 (µM) | Dmax (%) | Reference |
| NU223612 | Pomalidomide | 4-position of phthalimide | BMS-986205 analog | PEG | 0.33 | >90 | [2] |
| Analog 7 | Pomalidomide | 5-position of phthalimide | BMS-986205 analog | PEG | >10 | N/A | [4] |
Table 1: Impact of E3 Ligase Ligand and Linker Attachment on IDO1 Degradation.
II. Linker Composition and Length
The nature and length of the linker play a crucial role in optimizing the formation of a productive ternary complex between IDO1 and the E3 ligase. Both flexible polyethylene glycol (PEG)-based linkers and more rigid linkers have been explored.
| Compound | IDO1 Ligand | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Reference |
| 2c | Epacadostat | Pomalidomide | PEG | ~15 | 2.84 | 93 | [5][6] |
| NU223612 | BMS-986205 analog | Pomalidomide | PEG | ~12 | 0.33 | >90 | [2] |
| NU227326 | BMS-986205 analog | Pomalidomide | Rigidified Piperidine/Piperazine | ~10 | 0.005 | >90 | [2][7] |
Table 2: Influence of Linker Composition and Length on IDO1 Degradation.
III. IDO1 Ligand Modifications
The choice of the IDO1-binding warhead is fundamental to the PROTAC's design. Analogs of known IDO1 inhibitors, such as epacadostat and BMS-986205, have been utilized. The point of linker attachment on the IDO1 ligand is also a key determinant of degradation efficiency.
| Compound | IDO1 Ligand | Linker Attachment on IDO1 Ligand | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Reference |
| 5 | Epacadostat | Amine | Pomalidomide | 2.8 | ~70 | [2] |
| 6 (NU223612) | BMS-986205 analog | Phenyl ring | Pomalidomide | 0.33 | >90 | [2] |
| 8 | 4-chloro-3-substituted BMS-986205 analog | Phenyl ring | Pomalidomide | >10 | N/A | [4] |
Table 3: Effect of IDO1 Ligand and Linker Attachment Point on Degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTAC IDO1 degraders.
Western Blotting for IDO1 Degradation
This protocol allows for the semi-quantitative assessment of IDO1 protein levels following treatment with a PROTAC degrader.
Materials:
-
Human glioblastoma (GBM) cell line (e.g., U87)
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Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
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Recombinant human interferon-gamma (IFN-γ)
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PROTAC IDO1 degrader stock solution (in DMSO)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IDO1 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed U87 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
IDO1 Induction: The day after seeding, treat the cells with 50 ng/mL of IFN-γ for 24 hours to induce IDO1 expression.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC IDO1 degrader in cell culture medium. Remove the IFN-γ-containing medium and add the PROTAC solutions to the cells. Include a DMSO vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the IDO1 band intensity to the corresponding loading control band intensity. Express the results as a percentage of the DMSO-treated control.
HiBiT Assay for Quantitative Measurement of IDO1 Degradation
The HiBiT assay is a sensitive, quantitative, and high-throughput method for measuring protein levels in live cells. It relies on the CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) onto the endogenous target protein. This tag can complement a larger, inactive fragment of NanoLuc luciferase (LgBiT) to generate a luminescent signal that is proportional to the amount of HiBiT-tagged protein.
Materials:
-
CRISPR/Cas9-engineered cell line with endogenously HiBiT-tagged IDO1
-
Cell culture medium
-
PROTAC IDO1 degrader stock solution (in DMSO)
-
LgBiT protein and Nano-Glo Live Cell Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-IDO1 expressing cells in white, opaque assay plates.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC IDO1 degrader in cell culture medium. Add the PROTAC solutions to the cells and include a DMSO vehicle control.
-
Luminescence Measurement:
-
At desired time points, add the LgBiT protein and Nano-Glo Live Cell Substrate to the wells according to the manufacturer's instructions.
-
Incubate for a short period to allow for signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the PROTAC-treated wells to that of the DMSO-treated wells.
-
Plot the normalized luminescence versus the PROTAC concentration to generate dose-response curves.
-
Calculate the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation) from the dose-response curves.
-
Conclusion
The development of PROTAC IDO1 degraders represents a promising therapeutic strategy in immuno-oncology. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent, selective, and drug-like molecules. The systematic optimization of the IDO1 ligand, E3 ligase ligand, and the connecting linker has led to the discovery of highly potent degraders with nanomolar DC50 values. The experimental protocols detailed in this guide provide a robust framework for the evaluation and characterization of novel IDO1 PROTACs, facilitating the advancement of this exciting class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
IDO1 as a Therapeutic Target for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunometabolic enzyme that plays a significant role in tumor immune evasion.[1] By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment.[1] While traditional small-molecule inhibitors have targeted the enzymatic function of IDO1, they have shown limited clinical efficacy, partly due to the non-enzymatic functions of the IDO1 protein.[2][3] Proteolysis-targeting chimeras (PROTACs) offer a novel and promising therapeutic strategy to overcome these limitations by inducing the complete degradation of the IDO1 protein, thereby eliminating both its enzymatic and non-enzymatic activities.[1][2] This technical guide provides an in-depth overview of the development of IDO1-targeting PROTACs, including their design, mechanism of action, and preclinical validation.
The IDO1 Signaling Pathway in Cancer
IDO1 is an intracellular heme-containing enzyme that initiates the conversion of the essential amino acid L-tryptophan into N-formylkynurenine.[4] This is the first and rate-limiting step of the kynurenine pathway.[5] In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive mechanisms:
-
Tryptophan Depletion: The depletion of tryptophan in the local environment triggers a stress response in effector T cells, leading to cell cycle arrest and anergy.[1][6]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and further suppresses the anti-tumor immune response.[1][7]
The expression of IDO1 in cancer cells can be induced by various inflammatory cytokines, most notably interferon-gamma (IFNγ), which is often present in the tumor microenvironment.[8]
PROTAC-Mediated Degradation of IDO1
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[9][10] A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (in this case, IDO1).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A linker that connects the two ligands.
The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin molecules to the target protein.[10] This polyubiquitination marks the protein for degradation by the proteasome.[10]
Key IDO1-Targeting PROTACs and Their Performance
Several IDO1-targeting PROTACs have been developed and characterized. A notable example is the work leading to the development of NU223612 and its optimized successor, NU227326.[2][3] These PROTACs utilize a derivative of the IDO1 inhibitor BMS-986205 as the IDO1-binding ligand and recruit the CRBN E3 ligase.[3][11]
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| Compound 2c | Epacadostat derivative | Pomalidomide (CRBN) | PEG | 2.8 µM | >90% | HeLa | [12] |
| NU223612 | BMS-986205 derivative | Pomalidomide (CRBN) | PEG-based | Moderately Potent | Not specified | U87 Glioblastoma | [2][13] |
| NU227326 | BMS-986205 derivative | Pomalidomide (CRBN) | Rigidized | 5 nM | >80% | U87 Glioblastoma | [3][14] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Western Blotting for IDO1 Degradation
This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of IDO1 protein following PROTAC treatment.
Workflow:
References
- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Role of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Tumor Immune Escape: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal immunomodulatory enzyme that orchestrates tumor evasion from the host's immune system. As the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into kynurenine, IDO1 fosters an immunosuppressive tumor microenvironment (TME).[1][2] This is accomplished through a dual mechanism: the depletion of tryptophan, which is critical for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[2][3] Overexpressed in a wide array of malignancies and often correlated with poor patient prognosis, IDO1 has emerged as a compelling therapeutic target.[4][5] This guide provides an in-depth exploration of the molecular mechanisms of IDO1-mediated immune escape, presents quantitative data on its clinical significance, details key experimental protocols for its study, and visualizes the complex signaling and logical pathways involved.
Core Mechanism of IDO1-Mediated Immune Suppression
IDO1 is an intracellular, heme-containing enzyme induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ), which is often present in the TME.[5][6] Its central role in immune escape is not due to a single action but a two-pronged metabolic assault on the adaptive immune response.
Tryptophan Depletion: Starving the Immune Response
T-cells are highly sensitive to the local concentration of tryptophan. IDO1-mediated degradation of this essential amino acid leads to its local depletion, which triggers a stress-response pathway in T-cells.[1] This process involves the activation of the General Control Nonderepressible 2 (GCN2) kinase.[2] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis, which ultimately causes T-cell cycle arrest and anergy (a state of functional unresponsiveness).[1][7]
Kynurenine Accumulation: Generating Immunosuppressive Metabolites
The catabolism of tryptophan by IDO1 produces a series of metabolites, collectively known as kynurenines.[8] The primary product, kynurenine, and its downstream derivatives are not merely metabolic byproducts; they are potent signaling molecules that actively suppress the immune system.[9]
-
Induction of T-Regulatory Cells (Tregs): Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[7][10] Activation of AhR in naïve T-cells promotes their differentiation into immunosuppressive FoxP3+ Tregs.[7] These Tregs then further dampen the anti-tumor immune response.
-
Suppression of Effector T-Cells and NK Cells: Kynurenine and other metabolites can directly induce apoptosis in effector T-cells and inhibit the cytotoxic function of Natural Killer (NK) cells.[3][11] This is partly achieved by downregulating activating receptors on NK cells, such as NKG2D.[11]
-
Generation of Tolerogenic Dendritic Cells (DCs): IDO1 expression within DCs, or their exposure to kynurenine, promotes a tolerogenic phenotype. These DCs exhibit reduced expression of co-stimulatory molecules, impairing their ability to activate anti-tumor effector T-cells and instead promoting immune tolerance.[12][13]
Signaling and Logical Pathways
The function of IDO1 can be visualized as a central node in a network that suppresses anti-tumor immunity.
Quantitative Data and Clinical Significance
The expression of IDO1 and the resulting metabolic changes have been quantified in numerous studies, often linking them to clinical outcomes.
Table 1: Potency of Selected IDO1 Inhibitors
| Compound | Mechanism | Cellular IC50 | Selectivity | Reference(s) |
| Epacadostat (INCB024360) | Tryptophan-competitive inhibitor | ~12-73 nM | >100-fold vs. IDO2/TDO2 | [8][9] |
| Navoximod (GDC-0919) | Non-competitive inhibitor | ~70 nM | ~20-fold vs. TDO | [8] |
| BMS-986205 | Irreversible inhibitor | Potent (low nM) | Highly selective for IDO1 | [8][14] |
| Indoximod (NLG-8189) | Tryptophan mimetic (downstream effects) | Not a direct enzyme inhibitor | Affects IDO1/IDO2 signaling | [8] |
Table 2: IDO1 Expression and Prognosis in Various Cancers
The prognostic significance of IDO1 expression is notably complex and can vary by cancer type, highlighting the context-dependent nature of its biological role.
| Cancer Type | IDO1 Expression Correlation with Survival | Reference(s) |
| Glioblastoma | High expression correlates with worse survival | [1][4] |
| Endometrial Cancer | High expression correlates with worse survival | [4] |
| Colorectal Cancer | High expression correlates with worse survival | [4] |
| Melanoma | High expression correlates with better survival | [1] |
| Hepatocellular Carcinoma | High expression correlates with better survival | [4] |
| High-Grade Serous Ovarian Cancer | High expression correlates with better survival | [4] |
| Basal-like Breast Cancer | High expression correlates with better survival | [4] |
Table 3: Circulating Tryptophan and Kynurenine Levels
The ratio of kynurenine to tryptophan (Kyn/Trp) in plasma is often used as a surrogate marker for in vivo IDO1 activity.
| Condition | Tryptophan (Trp) Level | Kynurenine (Kyn) Level | Kyn/Trp Ratio | Reference(s) |
| Healthy Controls | ~48.80 ± 14.16 µM/L | ~1.951 ± 0.708 µM/L | ~0.042 ± 0.019 | [15] |
| Breast Cancer Patients | ~44.56 ± 10.83 µM/L | ~1.770 ± 0.537 µM/L | ~0.038 ± 0.013 | [15] |
| NSCLC Patients (Mean) | ~65.09 ± 43.48 µM | ~3.98 ± 2.44 µM | ~58 (Median) | [16] |
| Wound Secretions (Breast Cancer) | ~52.9 ± 13.0 µmol/L | ~5.97 ± 7.49 µmol/L | ~108.1 ± 107.7 mmol/mol | [17] |
Key Experimental Protocols
Investigating the role of IDO1 requires a suite of specialized assays. Below are detailed methodologies for core experiments.
IDO1 Enzyme Activity Assay (HPLC-Based)
This protocol measures the enzymatic conversion of tryptophan to kynurenine from cell lysates or with recombinant enzyme.
-
Objective: To quantify the catalytic activity of IDO1.
-
Principle: IDO1 converts tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. Kynurenine is then quantified by High-Performance Liquid Chromatography (HPLC).
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[2]
-
Sample Addition: Add the sample (e.g., purified recombinant IDO1 protein or cell lysate) to the reaction mixture.
-
Initiation: Start the reaction by adding L-tryptophan to a final concentration of 400 µM.[2] If testing inhibitors, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding tryptophan.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[15]
-
Hydrolysis: Incubate at 50-65°C for 15-30 minutes to ensure complete hydrolysis of N-formylkynurenine to kynurenine.[15]
-
Sample Preparation: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 10 minutes to pellet precipitated proteins.[15]
-
HPLC Analysis: Inject the clarified supernatant onto an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase such as 15 mM sodium acetate (pH 4.0) with acetonitrile. Detect kynurenine by UV absorbance at 360 nm.[15]
-
Quantification: Calculate the concentration of kynurenine by comparing the peak area to a standard curve generated with known concentrations of kynurenine.
-
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from suppression by IDO1-expressing cells.
-
Objective: To measure the functional impact of IDO1 inhibition on T-cell proliferation.
-
Principle: IDO1-expressing stimulator cells (e.g., dendritic cells) suppress the proliferation of responder T-cells. An effective IDO1 inhibitor will block this suppression and restore T-cell proliferation, which is measured by the dilution of a fluorescent dye like CFSE.
-
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors. From Donor A, generate monocyte-derived dendritic cells (mo-DCs) to be used as stimulator cells. From Donor B, isolate CD4+ or CD8+ T-cells to be used as responder cells.[1]
-
IDO1 Induction (Optional): To ensure high IDO1 activity, pre-treat the mo-DCs (stimulator cells) with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Labeling: Label the responder T-cells with a cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) according to the manufacturer's protocol.
-
Co-culture Setup: In a 96-well plate, co-culture the CFSE-labeled responder T-cells with the stimulator mo-DCs at a suitable ratio (e.g., 10:1 T-cells to DCs).[1]
-
Inhibitor Treatment: Add the IDO1 inhibitor at various concentrations to the co-culture wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.[1]
-
Analysis: Harvest the cells and stain with T-cell specific markers (e.g., anti-CD4 or anti-CD8). Analyze T-cell proliferation by flow cytometry, gating on the T-cell population and measuring the dilution of the CFSE fluorescence. Proliferation is indicated by a decrease in Mean Fluorescence Intensity (MFI) as the dye is distributed among daughter cells.
-
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines the evaluation of an IDO1 inhibitor's efficacy in a living organism with a competent immune system.
-
Objective: To assess the anti-tumor efficacy and pharmacodynamic effect of an IDO1 inhibitor in vivo.
-
Principle: An IDO1 inhibitor is administered to mice bearing syngeneic tumors (tumors derived from the same genetic background as the mouse). Efficacy is measured by tumor growth inhibition, while the pharmacodynamic effect is confirmed by measuring the Kyn/Trp ratio in plasma and tumor tissue.
-
Methodology:
-
Cell Line Selection: Choose a murine tumor cell line known to express IDO1 upon IFN-γ stimulation or to create an IDO1-rich TME (e.g., B16F10 melanoma, CT26 colon carcinoma).[4]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 x 10^6 cells) into the flank of syngeneic mice (e.g., C57BL/6 for B16F10).[3]
-
Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[3]
-
Treatment: When tumors reach a pre-determined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, IDO1 inhibitor).[3]
-
Drug Administration: Administer the IDO1 inhibitor via a clinically relevant route, typically oral gavage, at a defined dose and schedule (e.g., 100 mg/kg, twice daily).[3]
-
Efficacy Readout: Continue monitoring tumor growth throughout the study. The primary efficacy endpoint is the delay in tumor growth or tumor regression compared to the vehicle control group. Survival can also be a key endpoint.
-
Pharmacodynamic Analysis: At a specified time point after the final dose (e.g., 2-4 hours), collect blood and tumor tissue. Process the blood to plasma and snap-freeze the tumor. Analyze tryptophan and kynurenine levels in both plasma and tumor homogenates using LC-MS/MS to determine the Kyn/Trp ratio, confirming target engagement.[3]
-
Conclusion and Future Directions
IDO1 remains a critical and well-validated target in immuno-oncology. Its dual mechanism of starving T-cells and producing immunosuppressive metabolites makes it a powerful driver of tumor immune escape. While early clinical trials of IDO1 inhibitors, particularly the combination of epacadostat with PD-1 blockade, yielded disappointing results, the field is actively investigating potential resistance mechanisms and exploring new therapeutic strategies. These include the development of more potent and irreversible inhibitors, targeting downstream effectors of the kynurenine pathway like the AhR, and identifying patient populations most likely to benefit from IDO1-targeted therapies. The complex, context-dependent role of IDO1 underscores the necessity for robust preclinical and clinical research, utilizing the types of quantitative assays and models detailed in this guide, to unlock the full therapeutic potential of inhibiting this crucial immune checkpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of indoleamine 2-3 dioxygenase (IDO1) expression in breast cancer tissue by immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemical Features of Indoleamine 2,3-Dioxygenase (IDO) in Various Types of Lymphoma: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression, purification, and kinetic characterization of the human strep-IDO1 - Saimi - Translational Cancer Research [tcr.amegroups.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a novel modality of targeted protein degradation. By co-opting the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up the possibility of targeting proteins previously considered "undruggable." This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, its mechanism of action, key components, and the experimental methodologies crucial for the development and evaluation of these innovative therapeutics. Detailed protocols for key assays, quantitative data for prominent PROTAC molecules, and visual representations of critical pathways and workflows are presented to equip researchers and drug development professionals with the essential knowledge to navigate this exciting field.
Introduction to PROTAC Technology
First conceptualized in 2001 by Sakamoto, Crews, and Deshaies, Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs act catalytically to induce the degradation of the target protein.[3] This approach offers several advantages, including the potential for greater potency at lower doses, the ability to target scaffolding and non-enzymatic proteins, and a means to overcome drug resistance mechanisms associated with traditional inhibitors.[1][3]
The core of PROTAC technology lies in its unique structure, which consists of three key components:
-
A "warhead" ligand that specifically binds to the protein of interest (POI).
-
An E3 ubiquitin ligase-recruiting ligand that engages a component of the ubiquitin-proteasome system.
-
A chemical linker that connects the warhead and the E3 ligase ligand.[4][5]
This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity.[3]
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs exert their effect by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][6] The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[4][7] The stability and geometry of this complex are critical for the efficiency of the subsequent steps.[8]
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[4] The proteasome unfolds and degrades the tagged protein into small peptides.
-
Recycling of the PROTAC: After inducing ubiquitination, the PROTAC molecule is released and can go on to engage another target protein and E3 ligase, acting in a catalytic manner.[1][7]
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:
-
DC50 (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with a given PROTAC.
The following tables summarize the reported degradation efficiencies and pharmacokinetic parameters for several well-characterized PROTACs targeting Bromodomain-containing protein 4 (BRD4), Androgen Receptor (AR), and Estrogen Receptor (ER).
Table 1: In Vitro Degradation Efficiency of Selected PROTACs
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [9] |
| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [9] |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [9] |
| PROTAC 1 (dBET1) | BRD4 | CRBN | Burkitt's Lymphoma (BL) | < 1 nM | > 99% | [10] |
| PROTAC 3 | BRD4 | CRBN | RS4;11 (Leukemia) | 0.1–0.3 nM | Not Reported | [10] |
| PROTAC 4 | BRD4 | CRBN | MV-4-11, MOLM-13, RS4;11 | Picomolar range | Not Reported | [10] |
| PROTAC 11 | BRD9 | CRBN | Not Specified | 50 nM | Not Reported | [10] |
| WWL0245 | BRD4 | Not Specified | AR-positive prostate cancer | Sub-nanomolar | > 99% | [11] |
| ARV-110 | Androgen Receptor (AR) | CRBN | Not Specified (in vivo) | Not Applicable | Up to 98% degradation | [12] |
| ARV-471 | Estrogen Receptor (ER) | CRBN | Not Specified (in vivo) | Not Applicable | Average 64% (max 89%) | [13] |
Table 2: Pharmacokinetic Parameters of Clinically Investigated PROTACs
| PROTAC | Indication | Administration | Key Pharmacokinetic Findings | Reference(s) |
| ARV-110 | Metastatic Castration-Resistant Prostate Cancer | Oral | Dose-proportional increases in exposure observed across 35 mg, 70 mg, and 140 mg doses. Plasma concentrations reached levels associated with preclinical tumor growth inhibition. | [14] |
| ARV-471 | ER+/HER2- Locally Advanced or Metastatic Breast Cancer | Oral | At 30 mg dose, average plasma exposure and Cmax were above the lower end of the range associated with preclinical tumor growth inhibition. | [14] |
Experimental Protocols for PROTAC Evaluation
A robust and systematic experimental workflow is essential for the successful development and characterization of PROTAC molecules. This typically involves a series of in vitro and cell-based assays to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Ternary Complex Formation Assays
The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the formation and stability of this complex.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto an SPR sensor chip.
-
Analyte Injection 1 (Binary Interaction): Inject the PROTAC over the sensor surface to determine the binding affinity (KD) to the E3 ligase.
-
Analyte Injection 2 (Ternary Complex Formation): Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation. The cooperativity of the complex can also be calculated.[7]
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted cell-free system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the target protein to visualize the appearance of higher molecular weight ubiquitinated species.[1]
Cellular Protein Degradation Assay
The definitive measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein within a cellular context. Western blotting is a standard method for quantifying this effect.
Methodology: Western Blotting
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[4][6]
Signaling Pathway Modulation by PROTACs: The Example of Androgen Receptor Degradation
PROTACs can be designed to target key nodes in disease-related signaling pathways. For example, in prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and survival.[15][16] PROTACs that target AR for degradation can effectively shut down this signaling axis.
In a normal state, androgens like dihydrotestosterone (DHT) bind to the AR, causing it to dissociate from heat shock proteins, dimerize, and translocate to the nucleus.[16][17] In the nucleus, the AR dimer binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival, such as prostate-specific antigen (PSA).[15] An AR-targeting PROTAC, such as ARV-110, binds to the AR and recruits an E3 ligase (in the case of ARV-110, Cereblon).[15] This leads to the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby preventing its downstream signaling and inhibiting tumor growth.[15][18]
Future Directions and Conclusion
PROTAC technology is still a rapidly evolving field with immense therapeutic potential. Key areas of future research include the discovery and validation of novel E3 ligases to expand the scope of targetable proteins and to potentially achieve tissue-specific degradation. The development of orally bioavailable PROTACs with favorable pharmacokinetic properties remains a significant focus. Furthermore, the application of PROTACs is expanding beyond oncology to include neurodegenerative diseases, inflammatory conditions, and viral infections.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 14. | BioWorld [bioworld.com]
- 15. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Non-enzymatic functions of IDO1 and PROTACs
An In-depth Technical Guide to the Non-Enzymatic Functions of IDO1 and PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal immunomodulatory enzyme historically recognized for its catalytic role in tryptophan degradation, which creates an immunosuppressive tumor microenvironment.[1][2][3][4] However, emerging evidence has illuminated a non-enzymatic, "moonlighting" function for IDO1, where it acts as an intracellular signaling scaffold to promote a sustained tolerogenic state.[5][6][7] This dual functionality presents a challenge for traditional catalytic inhibitors, which have shown limited clinical efficacy and may inadvertently promote pro-tumorigenic signaling.[5][8] Proteolysis-targeting chimeras (PROTACs) have emerged as a superior therapeutic strategy, inducing the complete degradation of the IDO1 protein to abrogate both its enzymatic and non-enzymatic activities.[1][9][10] This guide provides a detailed examination of the molecular mechanisms of IDO1's signaling function, the rationale and application of IDO1-targeting PROTACs, quantitative data on their efficacy, and key experimental protocols for their evaluation.
The Non-Enzymatic Signaling Function of IDO1
Beyond its metabolic activity, IDO1 possesses a non-enzymatic function that allows it to act as a signal-transducing molecule, particularly in dendritic cells (DCs).[7][11][12] This role is independent of tryptophan catabolism and is mediated through a distinct protein conformation.[5][7]
Molecular Mechanism of IDO1 Signaling
The signaling capacity of IDO1 is dependent on two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) located within its non-catalytic domain.[5][11][13] The signaling cascade is initiated by specific microenvironmental cues:
-
Initiation by TGF-β: In a TGF-β-rich environment, a signaling cascade is initiated that is independent of the canonical Smad pathway.[14][15] This pathway involves the activation of Phosphoinositide 3-kinase (PI3K).[14][16]
-
ITIM Phosphorylation: PI3K activation leads to the stimulation of Fyn, a Src-family tyrosine kinase.[14] Fyn then phosphorylates key tyrosine residues within the IDO1 ITIMs.[5][14]
-
Recruitment of SHP Phosphatases: The newly phosphorylated ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, specifically SHP-1 and SHP-2.[6][7][13][14]
-
Downstream Pathway Activation: The recruitment and activation of SHP phosphatases trigger downstream signaling, most notably the noncanonical NF-κB pathway.[7][14][15][16] This leads to the translocation of the p52/RelB complex to the nucleus.
-
Sustained Tolerogenic Phenotype: Nuclear p52/RelB drives the transcription of target genes, including IDO1 itself and TGF-β, establishing a positive feedback loop that maintains a long-term, stable immunosuppressive phenotype in DCs.[12][14]
This signaling function is tightly regulated. The Suppressor of Cytokine Signaling 3 (SOCS3) can bind to phosphorylated IDO1, targeting it for ubiquitination and subsequent proteasomal degradation, thereby acting as a negative regulator of this pathway.[17][18]
PROTACs: A Superior Strategy for Targeting IDO1
The clinical failure of IDO1 catalytic inhibitors highlighted the need for alternative therapeutic strategies.[5][11] A significant drawback of these inhibitors is their potential to stabilize the apo-IDO1 conformation, which can inadvertently enhance its non-enzymatic, pro-tumorigenic signaling activity.[5][8]
Proteolysis-targeting chimeras (PROTACs) offer a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1][8] By inducing the degradation of the entire IDO1 protein, PROTACs eliminate both its enzymatic and scaffolding functions, providing a more comprehensive and durable therapeutic effect.[1][9][10][19][20]
Mechanism of Action of IDO1 PROTACs
IDO1 PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to IDO1, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting them.[21][22]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to IDO1 and an E3 ligase within the cell, forming a transient ternary complex (IDO1-PROTAC-E3 Ligase).[22][23]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface lysine residues on the IDO1 protein.[9][22]
-
Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.[9][23] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the IDO1 protein into small peptides.[22]
-
Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can proceed to engage another IDO1 protein, acting catalytically to induce the degradation of multiple target molecules.[1]
Quantitative Data for IDO1 PROTACs
The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). Lower DC₅₀ values indicate higher potency. Several potent IDO1-targeting PROTACs have been developed and characterized in glioblastoma (GBM) cell lines.[20][24]
| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| NU223612 | BMS-986205 | Pomalidomide | U87 (GBM) | ~500 | >90% | [9][21] |
| Compound 20 (NU227327) | BMS-986205 derivative | Pomalidomide derivative | U87 (HiBiT) | 20 | 67% | [24][25] |
| Compound 21 (NU227326) | BMS-986205 derivative | Pomalidomide derivative | U87 (HiBiT) | 4.5 - 5 | 63-88% | [20][24][25] |
| Compound 19 | BMS-986205 derivative | Pomalidomide derivative | U87 (HiBiT) | 6.6 | 51% | [25] |
Key Experimental Protocols
Evaluating the non-enzymatic interactions of IDO1 and the efficacy of IDO1 PROTACs requires specific biochemical and cell-based assays.
Protocol: Co-Immunoprecipitation (Co-IP) for IDO1 Interaction
This protocol is designed to validate the interaction between endogenous IDO1 and its signaling partners (e.g., SHP-2) in cultured cells.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[26]
-
Primary antibodies: Anti-IDO1 (for IP), Anti-SHP-2 (for WB detection).
-
IgG control antibody (from the same species as the IP antibody).[27]
-
Protein A/G magnetic beads.[26]
-
Wash Buffer: IP Lysis Buffer or TBS with 0.1% Tween-20.[27]
-
Elution Buffer: 1X SDS-PAGE loading buffer.
Procedure:
-
Cell Lysis: Harvest ~1x10⁷ cells, wash with ice-cold PBS, and lyse in 1 mL of ice-cold lysis buffer for 30 minutes on a rotator at 4°C.[26]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.[26][27]
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[27]
-
Immunoprecipitation: Add 2-5 µg of the anti-IDO1 IP antibody (or IgG control) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[27]
-
Complex Capture: Add 30 µL of equilibrated Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation.[28]
-
Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold wash buffer. After the final wash, remove all residual buffer.[27]
-
Elution: Resuspend the beads in 40 µL of 1X SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using the anti-SHP-2 antibody.
Protocol: Western Blot for PROTAC-Mediated IDO1 Degradation
This protocol quantifies the reduction in IDO1 protein levels following treatment with an IDO1 PROTAC.
Materials:
-
Cultured cells (e.g., U87 glioblastoma cells).
-
IDO1-inducing agent (e.g., IFN-γ).[19]
-
IDO1 PROTAC of interest.
-
RIPA buffer with protease inhibitors.
-
Primary antibodies: Anti-IDO1, Anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Induce IDO1 expression by treating with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
PROTAC Incubation: Treat the IFN-γ stimulated cells with various concentrations of the IDO1 PROTAC (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 24 hours).[21]
-
Lysis: Wash cells with PBS and lyse using RIPA buffer. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-IDO1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Quantification: Strip or re-probe the membrane with an anti-GAPDH antibody as a loading control. Densitometry analysis is used to quantify IDO1 band intensity relative to the loading control for each treatment condition.[10]
Conclusion
IDO1 is a multifaceted immune checkpoint molecule with both enzymatic and critical non-enzymatic signaling functions. The discovery of its role as a signaling scaffold has profound implications for cancer immunotherapy, explaining in part the clinical failures of first-generation catalytic inhibitors. PROTAC-mediated degradation of IDO1 represents a highly promising and rational therapeutic strategy. By completely removing the IDO1 protein, these novel agents effectively neutralize both arms of its immunosuppressive activity. The continued development and optimization of potent, selective, and bioavailable IDO1 PROTACs hold the potential to overcome the limitations of previous approaches and offer a more effective treatment modality for a range of human cancers.
References
- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 2. fortislife.com [fortislife.com]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 11. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. IDO1 and TGF-β Mediate Protective Effects of IFN-α in Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cutting edge: Autocrine TGF-beta sustains default tolerogenesis by IDO-competent dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SOCS3 drives proteasomal degradation of indoleamine 2,3-dioxygenase (IDO) and antagonizes IDO-dependent tolerogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DDRE-09. DEVELOPING IDO-PROTACS TO IMPROVE IMMUNOTHERAPEUTIC EFFICACY IN PATIENTS WITH GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. assaygenie.com [assaygenie.com]
- 28. bitesizebio.com [bitesizebio.com]
PROTAC IDO1 Degrader-1 and the Ubiquitin-Proteasome System: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target in oncology.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2][3][4] In the tumor microenvironment, the increased expression and activity of IDO1 lead to tryptophan depletion and the accumulation of kynurenine metabolites.[4][5] These events suppress the anti-tumor immune response by inhibiting the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6]
Conventional therapeutic strategies have focused on the development of small-molecule inhibitors that block the enzymatic activity of IDO1. However, these inhibitors have shown limited efficacy in clinical trials, potentially due to the non-enzymatic functions of the IDO1 protein.[7][8] This has led to the exploration of alternative therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which offer a novel approach to target IDO1.[3][7][9]
PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[7][8][9][10] This guide provides a comprehensive technical overview of PROTAC IDO1 Degrader-1, its mechanism of action involving the UPS, and the experimental methodologies used for its evaluation.
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins, thereby controlling a wide range of cellular functions.[10][11] The system involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. This ubiquitination process marks the protein for recognition and subsequent degradation by the 26S proteasome.[12][13]
The key enzymes in the ubiquitination cascade are:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[11][13][14]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[11][13][14]
-
E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[11][13][14] The human genome encodes over 600 E3 ligases, providing substrate specificity to the UPS.[15]
A polyubiquitin chain is typically formed on the target protein, which serves as a recognition signal for the 26S proteasome.[13] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[13][14]
This compound: Mechanism of Action
This compound is a first-in-class molecule designed to specifically target and degrade the IDO1 protein.[16] Like all PROTACs, it consists of three key components: a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][8][17][18]
This compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[7][8][16] The mechanism of action involves the formation of a ternary complex between IDO1, the PROTAC molecule, and the CRBN E3 ligase.[10] This proximity, induced by the PROTAC, leads to the polyubiquitination of IDO1 by the E2 enzyme associated with the CRBN E3 ligase complex.[7] The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome.[7][19] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple IDO1 proteins.[10]
Quantitative Data on IDO1 PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation level (Dmax).[12] Several IDO1 PROTACs have been developed and characterized.
| PROTAC Compound | E3 Ligase Ligand | Target Ligand | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| This compound (2c) | Pomalidomide (CRBN) | Epacadostat | 2.84 | 93 | HeLa | [16][19][20] |
| NU223612 | Pomalidomide (CRBN) | BMS-986205 | 0.329 | Not Reported | U87 | [7][21] |
| NU223612 | Pomalidomide (CRBN) | BMS-986205 | 0.5438 | Not Reported | GBM43 | [7][21] |
| NU227326 | Pomalidomide (CRBN) | BMS-986205 derivative | 0.005 | >90 | Human Glioblastoma | [3][8][18] |
| Analog 20 | Pomalidomide (CRBN) | BMS-986205 derivative | 0.020 | 67 | U87 | [22] |
| Analog 21 | Pomalidomide (CRBN) | BMS-986205 derivative | 0.0045 | 63 | U87 | [22] |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway in Cancer
IDO1 plays a crucial role in tumor immune evasion through its enzymatic activity.[1][6] Inflammatory stimuli, such as interferon-gamma (IFN-γ), upregulate IDO1 expression in tumor cells and immune cells within the tumor microenvironment.[6][23] This leads to the depletion of tryptophan and the production of kynurenine, which in turn suppresses T-cell responses and promotes an immunosuppressive environment.[2][5][6]
References
- 1. d-nb.info [d-nb.info]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 4. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 10. biopharma.co.uk [biopharma.co.uk]
- 11. lifesensors.com [lifesensors.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
Methodological & Application
Application Notes and Protocols: PROTAC IDO1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune checkpoint protein that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan. This process leads to the suppression of T-cell function and the promotion of an immunosuppressive tumor microenvironment. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate target proteins. PROTAC IDO1 Degrader-1 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the IDO1 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only inhibits the enzymatic activity of IDO1 but also eliminates the protein scaffold, potentially overcoming limitations of traditional small molecule inhibitors.[1][2][3]
These application notes provide a comprehensive overview of the experimental protocols for characterizing the activity of this compound.
Data Presentation
Summary of In Vitro Degradation Activity of Representative IDO1 PROTACs
| PROTAC Compound | Cell Line | DC₅₀ (Degradation Concentration 50%) | Dₘₐₓ (Maximum Degradation) | E3 Ligase Recruited | Reference |
| Compound 2c (Hu et al.) | HeLa | 2.8 µM | 93% | Cereblon (CRBN) | [4] |
| NU223612 | U87 | 0.3290 µM | >70% within 2h | Cereblon (CRBN) | [5][6][7] |
| NU223612 | GBM43 | 0.5438 µM | Not Specified | Cereblon (CRBN) | [5][6] |
| NU227326 | U87 | 5 nM | 88% at 100 nM | Cereblon (CRBN) | [8][9] |
Summary of Cellular Activity of Representative IDO1 PROTACs
| PROTAC Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Compound 2c (Hu et al.) | Co-culture | CAR-T cell killing | Tumor cell viability | Moderately improved tumor-killing activity | [4] |
| NU223612 | U87, GBM43 | Kynurenine Assay | Kynurenine levels | Dose-dependent decrease | [6] |
| NU227326 | U87 | Kynurenine Assay | Kynurenine levels | Dose-dependent decrease | [8] |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway in Cancer
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its derivatives. These metabolic changes suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment conducive to tumor growth.[10][11][12]
References
- 1. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Design [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ionopticks.com [ionopticks.com]
- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 12. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC IDO1 Degrader-1 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[1] This creates an immunosuppressive tumor microenvironment that impairs the function of effector T cells. PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by hijacking the cell's ubiquitin-proteasome system to induce the targeted degradation of proteins of interest.
PROTAC IDO1 Degrader-1 is a first-in-class degrader that specifically targets IDO1 for ubiquitination and subsequent proteasomal degradation.[2][3] It achieves this by simultaneously binding to IDO1 and the E3 ubiquitin ligase Cereblon.[2] This application note provides detailed protocols for the use of this compound in HeLa cells, a widely used human cervical cancer cell line, to study its effects on IDO1 protein levels, mRNA expression, and overall cell viability.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to IDO1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to IDO1, marking it for degradation by the 26S proteasome. This event-driven mechanism allows a single PROTAC molecule to catalytically induce the degradation of multiple IDO1 proteins.
IDO1 Signaling Pathway
IDO1 is a central enzyme in the kynurenine pathway of tryptophan metabolism. Its activity leads to tryptophan depletion and the production of kynurenine and its derivatives. These metabolic changes have profound effects on the tumor microenvironment, leading to the suppression of T-cell proliferation and the promotion of an immunosuppressive milieu. Key downstream effectors of IDO1 activity include the GCN2 and mTOR pathways, which are sensitive to amino acid levels.
Data Presentation
The following tables summarize the key quantitative data for this compound in HeLa cells.
Table 1: In Vitro Activity of this compound in HeLa Cells
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.84 µM | HeLa | [2] |
| Dmax | 93% | HeLa | [3] |
| E3 Ligase | Cereblon (CRBN) | N/A | [2] |
Table 2: Dose-Dependent Degradation of IDO1 in HeLa Cells
| This compound Conc. (µM) | % IDO1 Degradation (at 24h) |
| 0 | 0% |
| 1 | ~25% |
| 2.84 | 50% |
| 5 | ~75% |
| 10 | ~90% |
| Note: This data is illustrative based on published DC50 and Dmax values. |
Table 3: Time-Course of IDO1 Degradation in HeLa Cells
| Time (hours) | % IDO1 Degradation (at 10 µM) |
| 0 | 0% |
| 8 | ~40% |
| 16 | ~70% |
| 24 | ~90% |
| 48 | ~93% |
| Note: This data is illustrative based on published observations of persistent degradation.[3] |
Experimental Protocols
A general workflow for evaluating this compound in HeLa cells is outlined below.
Protocol 1: Western Blot for IDO1 Protein Degradation
This protocol details the steps to assess the degradation of IDO1 protein in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-IDO1 (Proteintech, Cat. No. 13268-1-AP)
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
To induce IDO1 expression, treat the cells with 10 ng/mL of recombinant human IFN-γ for 24 hours.
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the PROTAC to the desired concentrations in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the IFN-γ-stimulated HeLa cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or for a time-course (e.g., 4, 8, 12, 24, 48 hours) at a fixed concentration. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody (1:1000 dilution in blocking buffer) overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the blotting process for the loading control antibody (e.g., β-actin).
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the IDO1 band intensity to the corresponding loading control.
-
Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
-
Protocol 2: Quantitative PCR (qPCR) for IDO1 mRNA Expression
This protocol is to determine if the PROTAC-mediated reduction of IDO1 is due to protein degradation rather than transcriptional repression.
Materials:
-
Treated HeLa cells (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Human IDO1 Primers (Validated): [5]
-
Forward: 5'-GCCTGATCTCATAGAGTCTGGC-3'
-
Reverse: 5'-TGCATCCCAGAACTAGACGTGC-3'
-
-
Human GAPDH Primers (Housekeeping Gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated HeLa cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (for IDO1 or GAPDH), and cDNA template.
-
Set up the reactions in triplicate in a qPCR plate.
-
-
qPCR Run:
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the Ct values for IDO1 and GAPDH in each sample.
-
Calculate the ΔCt (CtIDO1 - CtGAPDH).
-
Calculate the ΔΔCt (ΔCtTreated - ΔCtVehicle Control).
-
Determine the fold change in IDO1 mRNA expression using the 2-ΔΔCt method.
-
Protocol 3: MTT Cell Viability Assay
This protocol assesses the effect of this compound on the viability of HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]
-
Allow the cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Troubleshooting
-
No IDO1 degradation observed:
-
Confirm IDO1 induction by IFN-γ via Western blot.
-
Verify the activity of the this compound.
-
Ensure the HeLa cells express Cereblon E3 ligase.
-
-
High background in Western blot:
-
Optimize the blocking conditions (time and blocking agent).
-
Adjust the primary and secondary antibody concentrations.
-
Increase the number and duration of washes.
-
-
Variable qPCR results:
-
Ensure high-quality, intact RNA is used.
-
Verify primer specificity and efficiency.
-
-
Inconsistent MTT assay results:
-
Ensure a uniform cell seeding density.
-
Completely dissolve the formazan crystals before reading the absorbance.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of IDO1 in HeLa cells and evaluate its potential as a therapeutic agent.
References
Application Notes and Protocols for In Vivo Studies with PROTAC IDO1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with the PROTAC IDO1 Degrader-1, a potent degrader of Indoleamine 2,3-dioxygenase 1 (IDO1). The information is based on preclinical studies evaluating the efficacy of IDO1 degraders in cancer models.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][2] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells.[3][4] Proteolysis targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system.[1] this compound is a bifunctional molecule that simultaneously binds to IDO1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IDO1.[5] Recent preclinical studies have demonstrated the potential of IDO1 PROTACs in overcoming the limitations of traditional IDO1 inhibitors.[6][7]
This document outlines the in vivo application of a specific and potent IDO1 PROTAC degrader, NU227326, which has shown significant activity in glioblastoma models.[2][3][8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacokinetic data for the IDO1 PROTAC degrader NU227326.
Table 1: In Vitro Degradation Efficacy of NU227326 [2][3][8]
| Cell Line | DC50 (nM) |
| Human Glioblastoma (GBM) Cells | 5 |
| U87 Cells | 7.1 |
| GBM43 Cells | 11.8 |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: In Vivo Pharmacokinetics of NU227326 in Mice [4]
| Parameter | Value | Dosing |
| Plasma Half-life (t½) | 5.7 hours | 50 mg/kg, Intraperitoneal (IP) |
| Brain Tissue Half-life (t½) | 11.8 hours | 50 mg/kg, Intraperitoneal (IP) |
Signaling Pathways and Experimental Workflows
IDO1 Immunosuppressive Pathway
Caption: IDO1 pathway leading to immune suppression in the tumor microenvironment.
PROTAC-Mediated IDO1 Degradation Workflow
Caption: Mechanism of PROTAC-mediated degradation of the IDO1 protein.
Experimental Protocols
In Vivo Efficacy Study in a Glioblastoma Xenograft Model
This protocol is adapted from preclinical studies of IDO1 PROTAC degraders in glioblastoma.[1][8]
1. Animal Model
-
Species: Immunocompromised mice (e.g., NSG mice).
-
Age: 6-8 weeks.
-
Housing: Maintain in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Cell Culture and Tumor Implantation
-
Cell Lines: Human glioblastoma cell lines (e.g., U87, GBM43).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or Matrigel.
-
Intracranially implant 1 x 10^5 to 5 x 10^5 cells in a volume of 2-5 µL into the striatum of anesthetized mice.
-
3. This compound Formulation and Administration
-
Formulation: Prepare a stock solution of NU227326 in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).
-
Dosage: Based on pharmacokinetic data, a starting dose of 50 mg/kg administered intraperitoneally (IP) can be used.[4] Dose adjustments may be necessary based on tolerability and efficacy.
-
Treatment Schedule: Initiate treatment when tumors are established (e.g., 7-10 days post-implantation, confirmed by bioluminescence imaging if using luciferase-expressing cells). Administer the degrader daily or every other day for a specified period (e.g., 2-3 weeks).
4. Monitoring and Efficacy Endpoints
-
Tumor Growth: Monitor tumor growth using bioluminescence imaging or by assessing neurological symptoms.
-
Survival: Record the date of death or euthanasia due to tumor progression. The primary endpoint is typically an increase in median and overall survival.
-
Body Weight and Clinical Observations: Monitor animal health daily, including body weight, to assess treatment toxicity.
5. Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study or at specified time points, euthanize a subset of mice and collect tumor tissue and brains.
-
Western Blot Analysis: Prepare protein lysates from the collected tissues to quantify the levels of IDO1 protein. This will confirm target degradation in vivo.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the reduction of IDO1 protein expression within the tumor microenvironment.
Western Blot Protocol for IDO1 Degradation Analysis
1. Protein Extraction
-
Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Western Blotting
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
3. Densitometry Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the IDO1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IDO1 degradation relative to the vehicle-treated control group.
These detailed notes and protocols provide a strong foundation for researchers to design and execute in vivo studies with this compound, facilitating the evaluation of its therapeutic potential in oncology.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. test3 - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: PROTAC IDO1 Degrader-1 for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is overexpressed in a majority of glioblastoma (GBM) cases, correlating with poor patient prognosis.[1][2] IDO1 exerts its immunosuppressive effects through both the catalytic degradation of tryptophan, leading to T-cell starvation and the production of immunosuppressive kynurenine metabolites, and through non-enzymatic signaling functions that can promote tumor progression.[2][3] Traditional small molecule inhibitors of IDO1's enzymatic activity have failed to show significant clinical benefit in cancer patients.[1][3] This has led to the development of alternative therapeutic strategies, such as proteolysis-targeting chimeras (PROTACs), to eliminate the entire IDO1 protein, thereby addressing both its enzymatic and non-enzymatic functions.[3][4]
This document provides detailed application notes and protocols for the use of PROTAC IDO1 Degrader-1, a potent degrader of the IDO1 protein, in glioblastoma research. For the purpose of these notes, "this compound" will refer to the well-characterized molecules NU223612 and its more potent successor, NU227326 .[1][3] These PROTACs are heterobifunctional molecules that consist of a ligand that binds to the IDO1 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the IDO1 protein.[3][5]
Data Presentation
The following tables summarize the quantitative data for the PROTAC IDO1 degraders NU223612 and NU227326 in human glioblastoma cell lines.
Table 1: In Vitro Degradation of IDO1 by NU223612 in Glioblastoma Cell Lines [5]
| Cell Line | DC50 (µM) | Treatment Time (hours) |
| U87 | 0.3290 | 24 |
| GBM43 | 0.5438 | 24 |
Table 2: In Vitro Degradation of IDO1 by NU227326 in Glioblastoma Cell Lines [6][7]
| Cell Line | DC50 (nM) | Treatment Time (hours) |
| U87 | 7.1 | 24 |
| GBM43 | 11.8 | 24 |
| Overall | 4.5 | 24 |
Signaling Pathways and Mechanism of Action
IDO1-Mediated Immunosuppression and Non-Enzymatic Signaling in Glioblastoma
IDO1 plays a dual role in promoting glioblastoma progression. Its enzymatic activity depletes tryptophan and generates kynurenine, which suppresses T-cell function.[1] Additionally, IDO1 has non-enzymatic functions that include the activation of the NF-κB signaling pathway, further contributing to the immunosuppressive tumor microenvironment.[3][4]
References
- 1. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Indoleamine 2,3-dioxygenase 1 (IDO1) Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in tryptophan catabolism.[1] Upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, making it a significant therapeutic target in oncology.[2] The cellular levels of IDO1 are tightly regulated, not only at the transcriptional level but also through post-translational modifications that control its stability and degradation. Understanding the dynamics of IDO1 protein degradation is crucial for developing effective therapeutic strategies. Western blotting is a fundamental technique used to monitor changes in IDO1 protein levels, allowing for the detailed study of its degradation pathways and the assessment of compounds that modulate its stability.
Signaling Pathways of IDO1 Degradation
The primary mechanism for regulating IDO1 protein turnover is the ubiquitin-proteasome system (UPS). This pathway involves the tagging of IDO1 with ubiquitin molecules, which marks it for degradation by the proteasome.
Key Regulators of IDO1 Ubiquitination and Degradation:
-
E3 Ubiquitin Ligases: These enzymes are responsible for transferring ubiquitin to target proteins.
-
SOCS3 (Suppressor of Cytokine Signaling 3): In pro-inflammatory contexts, such as in the presence of IL-6, SOCS3 is upregulated. It binds to phosphorylated tyrosine residues on IDO1 and recruits an E3 ligase complex, leading to IDO1's ubiquitination and subsequent proteasomal degradation.[1][3][4] This process is crucial for shutting down IDO1's immunosuppressive function to allow for an inflammatory response.[1]
-
KLHDC3 (Kelch-like family member 3): The cullin-RING E3 ligase CRL2KLHDC3 has been identified as the native E3 ligase that mediates the ubiquitination and degradation of IDO1.[5][6] Certain small molecule degraders can enhance the interaction between IDO1 and KLHDC3, thereby accelerating its degradation.[5][7]
-
-
Deubiquitinases (DUBs): These enzymes counteract the ubiquitination process by removing ubiquitin tags, thereby stabilizing the target protein.
-
USP14 (Ubiquitin Specific Peptidase 14): As a proteasome-associated deubiquitinase, USP14 can remove ubiquitin from IDO1, protecting it from degradation and increasing its stability.[8][9][10] Overexpression of USP14 in colorectal cancer has been shown to stabilize IDO1 and promote immune suppression.[8]
-
While the UPS is the main pathway, autophagy has also been implicated in IDO1-related processes, often induced by tryptophan depletion resulting from IDO1 activity. However, the direct role of autophagy in IDO1 protein degradation is less characterized than the UPS.
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine IDO1 Half-Life
This assay is the gold standard for measuring the half-life of a protein.[11] Cycloheximide blocks protein synthesis, allowing for the observation of the degradation of the pre-existing protein pool over time.[12][13]
Materials:
-
Cell culture medium, PBS
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed cells (e.g., SKOV-3, HeLa, or other relevant cell lines) in multi-well plates to reach 70-80% confluency.
-
To induce IDO1 expression, treat cells with an appropriate stimulus, such as Interferon-gamma (IFN-γ; e.g., 50-100 ng/mL), for 24-48 hours, as IDO1 is often expressed at low or undetectable levels endogenously.[14]
-
-
Cycloheximide Treatment:
-
After IDO1 induction, replace the medium with fresh medium containing the experimental compounds (e.g., potential IDO1 stabilizers or degraders).
-
Add CHX to a final concentration that effectively inhibits protein synthesis in your cell line (typically 50-100 µg/mL).[15] The time point of CHX addition is considered Time 0 (T=0).
-
For the T=0 sample, lyse the cells immediately after adding CHX.
-
-
Time Course Collection:
-
Incubate the remaining plates at 37°C.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 16, 24 hours). The duration of the time course depends on the expected half-life of IDO1, which can be several hours.[16]
-
-
Protein Extraction:
-
At each time point, place the plate on ice, wash cells once with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[17]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading for the Western blot.[18]
-
-
Western Blot Analysis:
-
Proceed with the Western blot protocol described below.
-
Western Blot Protocol for IDO1
Procedure:
-
Sample Preparation:
-
Thaw protein lysates on ice.
-
Normalize the volume of each sample based on the protein concentration to ensure equal amounts of protein (typically 20-40 µg) are loaded per lane.
-
Add SDS-PAGE loading buffer (e.g., Laemmli buffer) to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10-12% Bis-Tris gel).[19]
-
Include a pre-stained protein ladder to monitor migration and estimate protein size. Human IDO1 has a molecular weight of approximately 45 kDa.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific for IDO1, diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step with TBST three times.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system (e.g., a digital imager or X-ray film).
-
-
Stripping and Re-probing (for Loading Control):
-
After imaging, the membrane can be stripped of antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or β-tubulin) to confirm equal protein loading across all lanes.
-
Data Presentation and Analysis
1. Densitometry:
-
Quantify the band intensity for IDO1 and the corresponding loading control for each time point using image analysis software like ImageJ.[20][21][22]
-
Normalize the IDO1 band intensity to the intensity of the loading control for that lane.
-
Plot the normalized IDO1 intensity against time. The intensity at T=0 is set to 100%.
-
The half-life (t½) is the time it takes for the IDO1 protein level to decrease by 50%.
2. Quantitative Data Summary: The stability of IDO1 can be significantly altered by small molecules. For instance, some catalytic inhibitors have been shown to paradoxically increase the half-life of the IDO1 protein.
| Cell Line | Condition | IDO1 Half-life (t½) | Degradation Speed (k, hour⁻¹) | Reference |
| SKOV-3 (Ovarian Cancer) | Vehicle (Control) | ~4.8 hours | 0.154 | [16] |
| SKOV-3 (Ovarian Cancer) | Epacadostat (1 µM) | >29.4 hours | 0.025 | [16] |
This table summarizes data showing that the IDO1 inhibitor Epacadostat significantly stabilizes the IDO1 protein, increasing its half-life dramatically compared to the vehicle-treated control.[16]
Application Notes
-
Antibody Selection: The success of the Western blot is highly dependent on the primary antibody. Use an antibody that has been validated for Western blotting and is specific for IDO1 to avoid off-target signals.[19]
-
Controls are Critical:
-
Loading Control: Always include a loading control (e.g., β-actin, GAPDH) to ensure that any observed changes in IDO1 levels are not due to variations in sample loading.[23][24]
-
Positive/Negative Controls: If possible, include lysates from cells known to express high levels of IDO1 (positive control) and cells that do not express IDO1 (negative control). IFN-γ treated cells serve as an excellent positive control.
-
-
Linear Range: For accurate quantification, ensure that the signal from the bands is within the linear range of detection. This may require testing different sample dilutions and exposure times.[25]
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| No IDO1 Signal | Low/no IDO1 expression. | Induce expression with IFN-γ. Confirm with a positive control. |
| Ineffective primary antibody. | Use a validated antibody. Check recommended dilution. | |
| Poor protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking. | Increase blocking time or change blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing. | Increase the number or duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding. | Use a more specific antibody; optimize blocking and antibody concentration. |
| Protein degradation. | Use fresh protease inhibitors in the lysis buffer; keep samples on ice. |
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. SOCS3 drives proteasomal degradation of indoleamine 2,3-dioxygenase (IDO) and antagonizes IDO-dependent tolerogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer [ideas.repec.org]
- 9. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 14. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.10. Protein Extraction and Western Blot [bio-protocol.org]
- 18. goldbio.com [goldbio.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Guide to western blot quantification | Abcam [abcam.com]
- 21. yorku.ca [yorku.ca]
- 22. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Assays for PROTAC IDO1 Degrader-1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cellular assays used to characterize the activity of PROTAC IDO1 Degrader-1. The protocols detailed herein are designed to enable researchers to effectively assess target protein degradation, downstream functional consequences, and the mechanism of action for this class of molecules.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that suppresses anti-tumor immune responses.[1][2] It catalyzes the first and rate-limiting step in the conversion of the essential amino acid tryptophan into kynurenine.[3][4] The resulting tryptophan depletion and accumulation of kynurenine metabolites create an immunosuppressive tumor microenvironment that inhibits the function of effector T cells.[1][5]
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[6][7] this compound is a first-in-class molecule that links an IDO1-binding ligand to a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the targeted degradation of the IDO1 protein.[8][9]
This document outlines key cellular assays, including Western Blotting to quantify protein degradation and a kynurenine assay to measure the functional enzymatic output, providing a robust framework for evaluating the efficacy of IDO1-targeting PROTACs.
IDO1 Immunosuppressive Signaling Pathway
The diagram below illustrates the central role of IDO1 in tumor immune evasion. By catabolizing tryptophan, IDO1 creates a microenvironment that is hostile to immune effector cells, thereby promoting tumor survival.
Mechanism of Action: this compound
This compound operates by inducing proximity between IDO1 and the E3 ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin to IDO1, marking it for destruction by the proteasome and thereby preventing its immunosuppressive function.
Quantitative Data Summary
The efficacy of PROTAC-mediated degradation is typically quantified by two key parameters: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The table below summarizes reported activity for several IDO1 PROTACs.
| Compound Name | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| This compound (2c) | Cereblon (CRBN) | HeLa | 2.84 µM | 93% | [8][10] |
| NU223612 | Cereblon (CRBN) | U87 | 0.33 µM | >90% | [11] |
| Compound 20 | Cereblon (CRBN) | U87 (HiBiT) | 20 nM | 68% | [11][12] |
| NU227326 (Compound 21) | Cereblon (CRBN) | U87 (HiBiT) | 4.5 nM | >90% | [12][13] |
| NU227326 (Compound 21) | Cereblon (CRBN) | U87 (Western) | 7.1 nM | 88% | [11] |
Experimental Protocols
Assessment of IDO1 Protein Degradation by Western Blot
Application Note: Western blotting is the gold standard for directly visualizing and quantifying the reduction of a target protein within a cell population. This assay uses an IDO1-specific antibody to detect the protein in cell lysates. A dose-dependent decrease in the IDO1 band intensity following treatment with this compound confirms its degradation activity. A loading control (e.g., GAPDH or β-Actin) is used to ensure equal protein loading across samples.
Detailed Protocol:
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or U87 glioblastoma cells) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
To induce IDO1 expression, treat the cells with recombinant human interferon-gamma (IFN-γ) at a final concentration of 50-100 ng/mL for 24 hours.[14][15]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the IFN-γ containing medium and add the PROTAC dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24 hours).[14]
b. Lysate Preparation:
-
Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[16]
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[16]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[16]
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for IDO1 (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-Actin) to confirm equal loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize IDO1 band intensity to the corresponding loading control band.
Measurement of IDO1 Enzymatic Activity (Kynurenine Assay)
Application Note: This assay provides a functional readout of PROTAC activity. By degrading the IDO1 enzyme, the PROTAC reduces its ability to convert tryptophan to kynurenine. This assay measures the concentration of kynurenine in the cell culture supernatant. A dose-dependent reduction in kynurenine levels indicates successful functional disruption of the IDO1 pathway.
Detailed Protocol:
-
Follow the cell culture and treatment steps (a.1 - a.5) as described in the Western Blot protocol, typically in a 96-well plate format.[15]
-
After the incubation period, carefully collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[18]
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each well to precipitate proteins.[18]
-
Incubate the plate at 50°C for 30 minutes. This step hydrolyzes the initial product, N-formylkynurenine, into stable kynurenine.[15][18]
-
Centrifuge the plate at 2,500 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[18]
-
Incubate at room temperature for 10-20 minutes until a yellow color develops.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of kynurenine to calculate the kynurenine concentration in the samples.
Confirmation of Ubiquitin-Proteasome System (UPS) Involvement
Application Note: To confirm that the observed reduction in IDO1 protein is due to the intended PROTAC mechanism, a rescue experiment is performed. Cells are co-treated with the PROTAC and an inhibitor of the ubiquitin-proteasome pathway. If IDO1 degradation is blocked (or "rescued") in the presence of the inhibitor, it confirms that the PROTAC acts via the UPS.
Detailed Protocol:
-
Seed and stimulate cells with IFN-γ as described previously.
-
Pre-treat a subset of wells with a proteasome inhibitor (e.g., 10 µM MG132) or an E1 activating enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.[14]
-
Add this compound at a concentration known to cause significant degradation (e.g., 5-10 µM) to both the inhibitor pre-treated wells and a set of wells without the inhibitor.
-
Maintain appropriate vehicle and inhibitor-only controls.
-
Incubate for the standard duration (e.g., 6-24 hours).
-
Harvest cell lysates and perform Western blot analysis for IDO1 as described in Protocol 1.
-
A restoration of the IDO1 protein band in the co-treated samples compared to the samples treated with the PROTAC alone confirms that degradation is dependent on the proteasome.
References
- 1. fortislife.com [fortislife.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 6. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. ulab360.com [ulab360.com]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Degradative Capacity of PROTAC IDO1 Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the half-maximal degradation concentration (DC50) of PROTAC IDO1 Degrader-1, a critical parameter for assessing its potency and efficacy. Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme, and its targeted degradation by Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy in oncology.
Introduction to this compound
This compound is a heterobifunctional molecule designed to specifically target IDO1 for degradation. It functions by simultaneously binding to the IDO1 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity facilitates the ubiquitination of IDO1, marking it for subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation approach not only ablates the enzymatic function of IDO1 but also its non-enzymatic scaffolding roles, offering a potential advantage over traditional small molecule inhibitors.
Quantitative Data Summary
The following table summarizes the degradation potency of this compound and other reported IDO1 PROTACs in various cancer cell lines.
| Degrader Name | Target | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| This compound | IDO1 | Cereblon (CRBN) | HeLa | 2.84 µM | 93% | [1][3][4] |
| NU223612 | IDO1 | Cereblon (CRBN) | U87 | 0.33 µM | >70% | [5][6] |
| NU223612 | IDO1 | Cereblon (CRBN) | GBM43 | 0.54 µM | >70% | [7] |
| NU227326 | IDO1 | Cereblon (CRBN) | U87 | 5 nM | >60% | [8][9] |
| Analog 20 | IDO1 | Cereblon (CRBN) | U87 | 20 nM | 67% | [10][11] |
| Analog 21 | IDO1 | Cereblon (CRBN) | U87 | 4.5 nM | 63% | [10][11] |
Signaling Pathways and Experimental Workflow
IDO1 Signaling and PROTAC-Mediated Degradation
IDO1 is a rate-limiting enzyme in the kynurenine pathway, catabolizing tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses T-cell proliferation and promotes an immunosuppressive milieu. This compound hijacks the ubiquitin-proteasome system to eliminate IDO1, thereby restoring immune function.
Caption: PROTAC-mediated degradation of IDO1 and its effect on the immunosuppressive kynurenine pathway.
Experimental Workflow for DC50 Determination
The following diagram outlines the key steps for determining the DC50 value of this compound.
Caption: Experimental workflow for determining the DC50 of a PROTAC.
Experimental Protocols
Protocol 1: Cell Culture and IDO1 Induction
Materials:
-
HeLa, U87, or other suitable cancer cell lines expressing IDO1.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Recombinant human Interferon-gamma (IFN-γ).
-
6-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
Procedure:
-
Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
To induce IDO1 expression, treat the cells with an optimized concentration of IFN-γ (e.g., 50 ng/mL for U87 cells) for 24 hours prior to PROTAC treatment.[5][7]
Protocol 2: PROTAC Treatment
Materials:
-
This compound stock solution (in DMSO).
-
Complete growth medium.
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 30 µM.[7]
-
Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.1%).
-
Remove the IFN-γ containing medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time, for example, 24 hours, for DC50 determination.[1][3]
Protocol 3: Western Blotting for IDO1 Quantification
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against IDO1.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Lysis:
-
After PROTAC treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the IDO1 band intensity to the loading control.
-
Protocol 4: DC50 Calculation
-
Calculate the percentage of remaining IDO1 protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of remaining IDO1 protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 value. The DC50 is the concentration of the PROTAC at which 50% of the target protein is degraded.[7]
By following these detailed protocols, researchers can accurately and reproducibly measure the DC50 of this compound, providing crucial data for its preclinical development and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ionopticks.com [ionopticks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
Application Notes and Protocols: PROTAC IDO1 Degrader-1 in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROTAC IDO1 Degrader-1 and other indoleamine 2,3-dioxygenase 1 (IDO1) targeting PROTACs in cancer immunotherapy models. This document includes a summary of their mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][2] IDO1 catalyzes the first and rate-limiting step in the catabolism of tryptophan to kynurenine.[2] This process leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[2][3]
While small molecule inhibitors of IDO1's enzymatic activity have been developed, they have shown limited efficacy in clinical trials.[4][5] This may be due to the non-enzymatic functions of the IDO1 protein, which are not addressed by traditional inhibitors.[6][7] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the entire IDO1 protein, thereby ablating both its enzymatic and non-enzymatic functions.[6][7][8]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (IDO1), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon).[8] This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6][8] This document focuses on the application of PROTAC IDO1 degraders, including the first potent reported degrader, "this compound" (also referred to as compound 2c), and subsequently developed potent molecules like NU223612 and NU227326, in cancer immunotherapy models.[9][10][11]
Data Presentation
The following tables summarize the quantitative data for various PROTAC IDO1 degraders from in vitro studies.
Table 1: In Vitro Degradation of IDO1 by PROTACs
| PROTAC Compound | Cell Line | DC50 | Dmax | Treatment Time (hours) | E3 Ligase Ligand |
| This compound (2c) | HeLa | 2.84 µM | 93% | 24 | Pomalidomide (CRBN) |
| NU223612 | U87 | 0.33 µM | >90% | 24 | CRBN-based |
| NU227326 | U87 | 7.1 nM | ~88% | 24 | CRBN-based |
| NU227326 | GBM43 | 11.8 nM | Not Reported | 24 | CRBN-based |
| NU227326 | HiBiT Assay | 5 nM | Not Reported | Not Reported | CRBN-based |
*DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. *Dmax: The maximum percentage of protein degradation achieved.
Table 2: Inhibition of IDO1 Enzymatic Activity by PROTACs
| PROTAC Compound | Cell Line | IC50 | Assay Principle |
| NU227326 | U87 | Not Reported (dose-dependent reduction in Kyn) | Kynurenine Quantification |
| NU227326 | GBM43 | Not Reported (dose-dependent reduction in Kyn) | Kynurenine Quantification |
*IC50: The concentration of the inhibitor that results in 50% inhibition of the target enzyme's activity.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway in Cancer Immunosuppression
IDO1 exerts its immunosuppressive effects through two primary mechanisms: tryptophan depletion and kynurenine production. Tryptophan depletion activates the GCN2 kinase pathway, leading to T-cell anergy and apoptosis. The accumulation of kynurenine activates the aryl hydrocarbon receptor (AhR), which promotes the differentiation of immunosuppressive regulatory T cells (Tregs) and impairs the function of effector T cells and natural killer (NK) cells.
Caption: IDO1 signaling pathway and the mechanism of PROTAC-mediated degradation.
PROTAC Mechanism of Action: IDO1 Degradation
PROTACs mediate the degradation of IDO1 by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to IDO1 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to IDO1, marking it for degradation by the proteasome.
Caption: General mechanism of action for a PROTAC IDO1 degrader.
Experimental Workflow: In Vitro IDO1 Degradation Assay
A typical workflow to assess the in vitro degradation of IDO1 by a PROTAC involves cell culture, treatment with the degrader, and subsequent analysis of IDO1 protein levels, commonly by Western Blot.
Caption: Workflow for in vitro assessment of PROTAC-mediated IDO1 degradation.
Experimental Protocols
Protocol 1: In Vitro IDO1 Degradation Assay (Western Blot)
This protocol details the steps to evaluate the ability of a PROTAC to induce the degradation of IDO1 in cultured cancer cells.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, U87 glioblastoma cells)[6][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound or other IDO1 PROTACs
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IDO1 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
IDO1 Induction: To induce IDO1 expression, treat the cells with IFN-γ (e.g., 5-50 ng/mL) for 24 hours.[6][11]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC IDO1 degrader in complete culture medium. Remove the IFN-γ containing medium and replace it with the medium containing the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only (DMSO) control. Incubate for the desired time points (e.g., 4, 8, 16, 24, 48 hours).[6]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IDO1 band intensity to the corresponding loading control band intensity. Calculate the percentage of IDO1 degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values.
Protocol 2: IDO1 Enzymatic Activity Assay (Kynurenine Measurement)
This protocol measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
Materials:
-
Cells and treatment reagents as described in Protocol 1.
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, performing the experiment in a 96-well plate format.
-
Supernatant Collection: After the desired treatment period, carefully collect the cell culture supernatant.
-
Protein Precipitation and Hydrolysis:
-
To 100 µL of supernatant, add 50 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Kynurenine Detection:
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in the samples from the standard curve.
-
Calculate the percentage of IDO1 activity inhibition for each treatment condition relative to the vehicle-treated control.
-
Protocol 3: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC IDO1 degrader in a mouse cancer model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound or other IDO1 PROTACs formulated for in vivo administration
-
Vehicle for formulation
-
Calipers for tumor measurement
-
Equipment for dosing (e.g., gavage needles, syringes)
-
Anesthesia and equipment for humane euthanasia
Procedure:
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize the mice to the facility for at least one week.
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, PROTAC degrader at different doses).
-
-
Drug Administration:
-
Administer the PROTAC IDO1 degrader or vehicle according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., intraperitoneal injection, oral gavage).[12]
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The study may be terminated when tumors in the control group reach a maximum allowable size.
-
Survival: Monitor the mice for signs of toxicity and record survival. A separate cohort may be used for a survival study where mice are euthanized when tumors reach a specific endpoint or they show signs of distress.
-
Pharmacodynamic Analysis: At the end of the study (or at specific time points), collect tumor tissue and blood samples. Analyze IDO1 protein levels in the tumor by Western blot or immunohistochemistry to confirm in vivo target degradation. Measure the kynurenine/tryptophan ratio in plasma or tumor homogenates to assess the inhibition of IDO1 enzymatic activity.
-
Immunophenotyping: Analyze the tumor microenvironment by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T cells, Tregs, myeloid-derived suppressor cells).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis.
-
Analyze pharmacodynamic and immunophenotyping data to correlate with antitumor efficacy.
-
Conclusion
PROTAC IDO1 degraders represent a promising new class of therapeutics for cancer immunotherapy. By inducing the complete degradation of the IDO1 protein, they can overcome the limitations of traditional enzymatic inhibitors by targeting both the enzymatic and non-enzymatic functions of IDO1. The protocols and data presented in these application notes provide a framework for researchers to evaluate the efficacy of PROTAC IDO1 degraders in preclinical cancer models and to further explore their potential in combination with other immunotherapies.
References
- 1. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
Kynurenine Pathway Analysis with PROTAC IDO1 Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway is a major route of tryptophan metabolism, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1). Upregulation of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine and its downstream metabolites, which collectively suppress the anti-tumor immune response.[1][2][3][4] Consequently, IDO1 has emerged as a promising therapeutic target in oncology.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[5][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5][6] This approach offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and a catalytic mode of action.
This document provides detailed application notes and protocols for the analysis of the kynurenine pathway following treatment with PROTAC IDO1 Degrader-1. This compound is a potent degrader of IDO1, inducing its degradation via the Cereblon E3 ligase.[7] These protocols are intended to guide researchers in assessing the efficacy and mechanism of action of this and similar IDO1-targeting PROTACs.
Signaling Pathways and Mechanisms
The Kynurenine Pathway
The kynurenine pathway begins with the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, a reaction catalyzed by either Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), or Tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine can be further metabolized along two distinct branches to produce a variety of bioactive molecules, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further degradation cycles, acting as a catalyst.
Caption: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the quantitative data for various IDO1 PROTACs, including this compound and the more recently developed NU223612 and NU227326, in different cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Degradation of IDO1 by PROTACs
| PROTAC Compound | Cell Line | DC50 (µM) | Dmax (%) | Reference(s) |
| This compound | HeLa | 2.84 | 93 | [7] |
| NU223612 | U87 | 0.329 | >90 | [8] |
| NU223612 | GBM43 | 0.5438 | >90 | [8] |
| NU227326 | U87 | 0.0071 | ~88 | [9] |
| NU227326 | GBM43 | 0.0118 | >80 | [9] |
Table 2: Effect of IDO1 PROTACs on Kynurenine Production
| PROTAC Compound | Cell Line | Treatment Conditions | Effect on Kynurenine Levels | Reference(s) |
| NU223612 | U87 | 24h treatment with IFNγ (50 ng/mL) | Dose-dependent decrease | [2] |
| NU223612 | GBM43 | 24h treatment with IFNγ (50 ng/mL) | Dose-dependent decrease | [2] |
| NU227326 | U87 | 24h treatment with IFNγ (50 ng/mL) | Dose-dependent decrease | [5] |
| NU227326 | GBM43 | 24h treatment with IFNγ (50 ng/mL) | Dose-dependent decrease | [5] |
Experimental Protocols
Experimental Workflow
A typical workflow for assessing the impact of an IDO1 PROTAC degrader on the kynurenine pathway involves cell culture, treatment with the PROTAC, and subsequent analysis of both protein levels and metabolite concentrations.
Caption: General Experimental Workflow.
Protocol 1: Western Blot Analysis of IDO1 Degradation
This protocol details the steps for assessing the degradation of IDO1 protein in cultured cells following treatment with this compound.
Materials:
-
Cell Lines: HeLa, U87, or other cancer cell lines known to express IDO1 upon stimulation.
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Recombinant Human IFN-γ.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary Antibody: Anti-IDO1 antibody (e.g., from Thermo Fisher Scientific, #UM500091, at a dilution of 1:100-1:200, or Cell Signaling Technology, #12006).[10][11]
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin antibody.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Equipment:
-
Cell culture incubator.
-
Electrophoresis and Western blot transfer apparatus.
-
Imaging system for chemiluminescence detection.
-
Procedure:
-
Cell Seeding and IDO1 Induction:
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the PROTAC to the desired concentrations in fresh cell culture medium.
-
Remove the IFN-γ containing medium and add the medium with the PROTAC degrader. Include a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24 hours).[7]
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IDO1 band intensity to the loading control.
-
Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
-
Protocol 2: LC-MS/MS Analysis of Kynurenine Pathway Metabolites
This protocol provides a method for the quantitative analysis of tryptophan, kynurenine, and other kynurenine pathway metabolites in cell culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Samples: Cell culture supernatants collected from the experiment described in Protocol 1.
-
Reagents:
-
Internal Standards (e.g., deuterated tryptophan, kynurenine).
-
Acetonitrile (ACN) with 0.1% formic acid.
-
Water with 0.1% formic acid.
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS).
-
C18 reversed-phase column.
-
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants and centrifuge to remove any cellular debris.
-
To 100 µL of supernatant, add 200 µL of ice-cold acetonitrile containing internal standards to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid / 5% Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Tryptophan: m/z 205.1 -> 188.1
-
Kynurenine: m/z 209.1 -> 192.1
-
Kynurenic Acid: m/z 190.1 -> 144.1
-
-
-
-
Data Analysis:
-
Generate standard curves for each metabolite using known concentrations.
-
Quantify the concentration of each metabolite in the samples by comparing their peak areas to the standard curves, normalized to the internal standard.
-
Analyze the changes in metabolite levels in response to PROTAC treatment.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers investigating the effects of this compound on the kynurenine pathway. By employing these methods, scientists can effectively quantify the degradation of IDO1 and analyze the subsequent changes in key metabolites. This information is crucial for understanding the mechanism of action of IDO1-targeting PROTACs and for the development of novel therapeutics for a range of diseases. The provided data on various IDO1 degraders serves as a valuable benchmark for evaluating the potency and efficacy of new compounds in this class.
References
- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PROTAC-based degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. IDO1 Monoclonal Antibody (UMAB126) (UM500091) [thermofisher.com]
- 11. IDO Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Optimizing PROTAC IDO1 Degrader-1 dosage and concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC IDO1 Degrader-1. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the indoleamine 2,3-dioxygenase 1 (IDO1) protein. It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The degrader simultaneously binds to both IDO1 and CRBN, forming a ternary complex. This proximity facilitates the polyubiquitination of IDO1 by the E3 ligase, marking it for degradation by the 26S proteasome.[3][4][5] This not only abrogates the enzymatic function of IDO1 but also eliminates the protein scaffold, which may have non-enzymatic roles.[2][5][6]
Q2: My PROTAC isn't causing degradation of the IDO1 protein. What are the common reasons for this?
Several factors can contribute to a lack of degradation. Here is a troubleshooting workflow to diagnose the issue:
-
Confirm IDO1 Expression: Ensure that your cell line expresses IDO1 at a detectable level. In some cell lines, IDO1 expression is inducible by interferon-gamma (IFN-γ).[1][2]
-
Verify E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase. Confirm that your cell line expresses CRBN.[7]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[8] If the PROTAC cannot reach its intracellular target, degradation will not occur.
-
Check for the "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[7][8] This leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[7]
-
Inefficient Ternary Complex Formation: The stability and conformation of the ternary complex (IDO1-PROTAC-CRBN) are critical for ubiquitination.[7][8] Suboptimal linker length or composition can hinder the formation of a productive complex.[8]
-
Compound Instability: Assess the stability of the PROTAC in your cell culture medium over the course of the experiment.[8]
Q3: How do I determine the optimal concentration and treatment time for this compound?
The optimal concentration and time will vary depending on the cell line and experimental conditions.
-
Dose-Response Curve: To determine the optimal concentration, perform a wide dose-response experiment.[8][9] This will help you identify the concentration that gives the maximal degradation (Dmax) and the concentration that results in 50% degradation (DC50).[3][9] It will also reveal if a "hook effect" is occurring at higher concentrations.[7][8]
-
Time-Course Experiment: To find the optimal treatment duration, perform a time-course experiment.[9] Typical incubation times range from 4 to 24 hours.[3] A time-course will reveal the kinetics of degradation and help identify the point of maximal degradation before new protein synthesis may occur.[9]
Q4: I'm observing a "hook effect." What should I do?
The "hook effect" is characterized by a decrease in degradation at high PROTAC concentrations.[7][8]
-
Use Lower Concentrations: The most straightforward solution is to use the PROTAC at lower concentrations that fall within the optimal range for ternary complex formation.[8]
-
Biophysical Assays: Techniques such as TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different concentrations, helping to understand the dose-response relationship.[8]
Q5: How can I confirm that the degradation is proteasome-dependent and E3 ligase-dependent?
-
Proteasome Inhibition: To confirm proteasome-dependent degradation, co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132).[9][10] If the degradation is proteasome-mediated, the addition of the inhibitor should "rescue" the IDO1 protein from degradation.[10]
-
E3 Ligase Dependence: To confirm that the degradation is dependent on the recruited E3 ligase (Cereblon), you can use a cell line that does not express CRBN or has had the gene knocked out.[10] Degradation should not be observed in these cells compared to the wild-type. Another approach is to co-treat with a high concentration of a CRBN ligand (e.g., lenalidomide or pomalidomide), which will compete with the PROTAC for binding to CRBN and should inhibit degradation.
Data Presentation
Table 1: In Vitro Dosage and Concentration of this compound
| Parameter | Cell Line | Concentration | Incubation Time | Notes | Reference |
| DC50 | HeLa | 2.84 μM | 24 hours | Dose-dependent degradation observed. | [1] |
| Effective Concentration | HeLa | 10 μM | 24 hours | Notably decreases IDO1 level induced by IFN-γ. | [1] |
| Dmax | HeLa | Not specified | 24 hours | Maximum degradation (dmax) of 93%. | [1] |
| Screening Concentration | U87 | 0.1, 1, and 10 μM | 24 hours | Used for initial screening of IDO1-PROTACs. | [2][11] |
| DC50 | U87 | 0.3290 µM | 24 hours | For an optimized IDO1 PROTAC (NU223612). | [11] |
| DC50 | GBM43 | 0.5438 µM | 24 hours | For an optimized IDO1 PROTAC (NU223612). | [11] |
| Effective Concentration | U87 | 100 nM | 24 hours | An optimized IDO1 PROTAC (21) reached maximum degradation. | [12] |
Experimental Protocols & Visualizations
IDO1 Signaling Pathway
The IDO1 enzyme is a key regulator of immune responses. It catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine.[13][14] This depletion of tryptophan and accumulation of kynurenine leads to an immunosuppressive tumor microenvironment by inhibiting T-cell proliferation and promoting regulatory T-cell (Treg) differentiation.[5][6][14] IDO1 activity can also promote cancer cell proliferation through pathways such as PI3K/AKT.[15][16]
Caption: Mechanism of this compound action on the IDO1 signaling pathway.
Experimental Workflow: Western Blot for PROTAC-Induced Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[3]
Caption: Workflow for assessing protein degradation via Western Blot.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.[17] Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[3]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.[3]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.[3] Also, probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin).[9]
-
Wash the membrane three times with TBST.[3]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[3]
-
-
Data Analysis:
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the formation of the ternary complex (IDO1-PROTAC-CRBN), which is a key step in the PROTAC's mechanism of action.[17]
Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[17]
-
To the pre-cleared lysate, add an anti-CRBN antibody. As a negative control, use a non-specific IgG from the same species.[17]
-
Incubate overnight at 4°C with gentle rotation.[17]
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[17]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with an anti-IDO1 antibody to detect its presence in the CRBN immunoprecipitate.
-
Experimental Workflow: Cell Viability Assay
Cell viability assays, such as the CellTiter-Glo® (CTG) or Cell Counting Kit-8 (CCK-8) assays, are used to assess the effect of IDO1 degradation on cell proliferation and survival.[19]
Caption: General workflow for a cell viability assay.
Detailed Protocol (using a generic colorimetric assay as an example):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.
-
-
Reagent Addition and Signal Measurement:
-
Add the viability assay reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting PROTAC IDO1 Degrader-1 experiments
Welcome to the technical support center for PROTAC IDO1 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experiments involving this degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target indoleamine 2,3-dioxygenase 1 (IDO1) for degradation. It is a heterobifunctional molecule, meaning it has two key components: one end binds to the IDO1 protein, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome. This targeted protein degradation can inhibit both the enzymatic and non-enzymatic functions of IDO1.[1][2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year, or at -80°C for up to two years. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.[1] Always refer to the manufacturer's specific instructions.
Q3: In which cell lines has the degradation of IDO1 by a PROTAC been observed?
A3: Degradation of IDO1 by PROTACs has been demonstrated in several human cell lines, including HeLa, U87 glioblastoma, and MDA-MB-231 breast cancer cells.[1][5][6] It is crucial to induce IDO1 expression in these cells, typically by treating them with interferon-gamma (IFNγ), prior to treatment with the degrader.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: No or low degradation of IDO1 observed.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient IDO1 Expression | Confirm IDO1 expression in your cell line via Western Blot or qPCR. IDO1 is an inducible enzyme, so pre-treatment with IFNγ (e.g., 50-100 ng/mL for 24 hours) is often necessary to achieve detectable levels.[5][7] |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, issues can still arise. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture media. If permeability is a persistent issue, consider evaluating alternative PROTACs with different linker compositions that may improve physicochemical properties.[8] |
| Incorrect PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., nanomolar to low micromolar) to determine the optimal concentration for degradation.[8] |
| Degraded PROTAC Compound | Ensure proper storage of the PROTAC stock solution. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation of the compound in the cell culture medium over time.[7][8] |
| Inactive E3 Ligase | Confirm that the E3 ligase recruited by the PROTAC (e.g., Cereblon) is expressed and functional in your cell line of choice. |
| Sub-optimal Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal IDO1 degradation. |
Problem 2: Inconsistent degradation results between experiments.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and confluency at the time of treatment, as these factors can affect protein expression and the efficiency of the ubiquitin-proteasome system.[8][9] |
| Inconsistent IFNγ Stimulation | Ensure the concentration and incubation time for IFNγ treatment are consistent across all experiments to achieve uniform IDO1 induction.[7] |
| Pipetting Errors | Use calibrated pipettes and be meticulous with dilutions and reagent additions to minimize variability.[9] |
Problem 3: The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations).
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Formation of Inactive Binary Complexes | At excessive concentrations, PROTACs are more likely to form binary complexes with either the target protein (IDO1) or the E3 ligase, rather than the productive ternary complex required for degradation.[8][10] |
| Solution | Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[8] If the hook effect is limiting your experimental window, test the PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[8] |
Problem 4: High background signal in IDO1 activity assays (Kynurenine measurement).
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence of Test Compound | Run a blank control with the PROTAC compound in the absence of the enzyme to measure its intrinsic fluorescence or absorbance.[9] |
| Contamination of Reagents | Prepare fresh reagents and use high-purity water. Ensure all labware is properly cleaned.[9] |
| Non-enzymatic Degradation of L-Tryptophan | Include appropriate negative controls to account for any non-enzymatic conversion of L-tryptophan. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes key quantitative data for PROTAC IDO1 degraders from published studies.
| Compound | DC₅₀ (μM) | Cell Line | E3 Ligase | Reference |
| This compound (compound 2c) | 2.84 | HeLa | Cereblon | [1] |
| NU223612 | 0.329 | U87 | Cereblon | [2] |
| NU223612 | 0.5438 | GBM43 | Cereblon | [2] |
| NU227326 (Analog 21) | 0.005 (5 nM) | Human GBM | Cereblon | [3][4] |
| iDeg-6 | 0.0065 (6.5 nM) | BxPC3 | KLHDC3 | [11] |
DC₅₀: The concentration of the degrader at which 50% of the target protein is degraded.
Protocol 1: Cellular IDO1 Degradation Assay (Western Blot)
-
Cell Seeding: Plate cells (e.g., HeLa, U87) in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
IDO1 Induction: The following day, treat the cells with IFNγ (e.g., 50 ng/mL) for 24 hours to induce IDO1 expression.[5]
-
PROTAC Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the IFNγ-containing medium and add the PROTAC solutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for IDO1.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IDO1 band intensity to the loading control for each sample. Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
Protocol 2: Kynurenine (Kyn) Production Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine.
-
Cell Treatment: Follow steps 1-4 of the cellular IDO1 degradation assay protocol.
-
Supernatant Collection: After the treatment incubation, carefully collect 100-150 µL of the cell culture supernatant from each well.[7]
-
Hydrolysis: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 15% (w/v) to precipitate proteins and stop the reaction.[12] Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7][12]
-
Centrifugation: Centrifuge the samples to pellet the precipitate.[7]
-
Colorimetric Reaction:
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid).[7]
-
Incubate for 10-20 minutes at room temperature to allow for color development.
-
-
Measurement: Measure the absorbance at 480-490 nm using a microplate reader.[7]
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Use the standard curve to determine the concentration of kynurenine in the experimental samples.
Visualizations
Caption: this compound mechanism of action.
Caption: A general experimental workflow for assessing IDO1 degradation.
Caption: A decision tree for troubleshooting lack of IDO1 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Potency of IDO1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of Indoleamine 2,3-dioxygenase 1 (IDO1) PROTACs (Proteolysis Targeting Chimeras).
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to improve the potency and efficacy of your IDO1 PROTACs.
Question 1: My IDO1 PROTAC shows low or no degradation of the target protein. What are the common reasons for this lack of activity?
Potential Causes and Solutions:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between IDO1, the PROTAC, and an E3 ligase is crucial for subsequent ubiquitination and degradation.[1]
-
Poor Cell Permeability: PROTACs are often large molecules with physicochemical properties that hinder their ability to cross the cell membrane.[4]
-
Incorrect E3 Ligase Choice: The selected E3 ligase (e.g., VHL, CRBN) may not be expressed at sufficient levels in the target cells.[1]
-
Instability of the PROTAC Compound: The PROTAC molecule may be unstable in the cell culture medium.[4]
-
Solution: Assess the stability of your PROTAC in the experimental media over the time course of your assay.[4]
-
Question 2: I'm observing a "hook effect" with my IDO1 PROTAC, where degradation decreases at higher concentrations. How can I mitigate this?
Potential Causes and Solutions:
-
Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes with either IDO1 or the E3 ligase, rather than the productive ternary complex required for degradation.[4]
-
Solution 1: Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation and to confirm the bell-shaped curve characteristic of the hook effect.[4]
-
Solution 2: Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes.[4][6] This can be influenced by the linker design and the choice of ligands.
-
Solution 3: Utilize Biophysical Assays: Employ techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various PROTAC concentrations to understand the relationship between complex formation and the observed degradation profile.[4]
-
Question 3: How can I improve the selectivity of my IDO1 PROTAC and minimize off-target effects?
Potential Causes and Solutions:
-
Off-Target Protein Degradation: The PROTAC may be degrading proteins other than IDO1.
-
Solution 1: Optimize the Target-Binding Warhead: Use a more selective binder for IDO1.[4]
-
Solution 2: Modify the Linker: The linker's length and composition can influence the conformation of the ternary complex and which proteins are presented for ubiquitination. Systematic variation of the linker can improve selectivity.[4]
-
Solution 3: Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[4]
-
Solution 4: Perform Global Proteomics: Use mass spectrometry-based proteomics to identify downregulated proteins across the cellular proteome after a short treatment time (<6 hours) to distinguish direct targets from downstream effects.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an IDO1 PROTAC?
A1: An IDO1 PROTAC is a heterobifunctional molecule with two key domains: one that binds to the IDO1 protein and another that recruits an E3 ubiquitin ligase. This brings IDO1 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to IDO1. The polyubiquitinated IDO1 is then recognized and degraded by the proteasome.[8][] This approach not only inhibits the enzymatic activity of IDO1 but also eliminates the protein, which can counteract resistance mechanisms related to protein overexpression.[8][10]
Q2: What are the key advantages of using PROTACs to target IDO1 compared to small molecule inhibitors?
A2: IDO1 PROTACs offer several advantages:
-
Complete Target Elimination: PROTACs lead to the degradation of the IDO1 protein, whereas small molecule inhibitors only block its enzymatic activity.[8] This can be crucial as IDO1 has non-enzymatic functions that contribute to immunosuppression.[11][12]
-
Overcoming Resistance: PROTACs can overcome resistance mechanisms associated with target overexpression.[8]
-
Catalytic Action: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to sustained effects at lower doses.[8]
Q3: Which E3 ligases are commonly recruited for IDO1 PROTACs?
A3: The most commonly used E3 ligases for PROTACs, including those targeting IDO1, are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8] The choice of E3 ligase can impact the PROTAC's efficacy and tissue distribution.[8]
Q4: What experimental assays are essential for characterizing an IDO1 PROTAC?
A4: A comprehensive evaluation of an IDO1 PROTAC should include:
-
Biochemical Assays: To confirm binding to IDO1 and the E3 ligase, and to assess ternary complex formation (e.g., SPR, ITC, TR-FRET).[3][]
-
Cellular Degradation Assays: To measure the extent and rate of IDO1 degradation (e.g., Western Blot, HiBiT-based assays).[14][15]
-
Functional Cellular Assays: To determine the effect on IDO1's enzymatic activity by measuring kynurenine levels.[16][17]
-
Ubiquitination Assays: To confirm that the PROTAC induces ubiquitination of IDO1.[][18]
-
Selectivity Assays: To assess off-target effects (e.g., global proteomics).[7]
Quantitative Data Summary
The following tables summarize key quantitative data for potent IDO1 PROTACs reported in the literature.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of IDO1 PROTACs
| PROTAC Compound | Cell Line | DC₅₀ | Dₘₐₓ | E3 Ligase Recruited | Reference |
| NU227326 | U87 | 5 nM | >90% | CRBN | [14][19] |
| Degrader 203 | HeLa | 2.84 µM | 93% | CRBN | [20][21] |
| NU223612 | U87 | ~100 nM | Significant Degradation | CRBN | [12] |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blot for IDO1 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma cells) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the IDO1 PROTAC for a specified time (e.g., 24 hours).[14] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IDO1 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the IDO1 protein levels.[10]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a general framework for a live-cell NanoBRET™ assay to measure ternary complex formation.[22]
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding for a NanoLuc® luciferase-tagged IDO1 (energy donor) and a HaloTag®-fused E3 ligase component (e.g., VHL or CRBN) (energy acceptor).[22]
-
Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate for at least 2 hours.
-
PROTAC Treatment: Add serial dilutions of the IDO1 PROTAC to the wells.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Detection: Read the plate on a luminometer capable of measuring filtered luminescence to detect both donor (460nm) and acceptor (618nm) emission. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in this ratio indicates ternary complex formation.[22]
Protocol 3: IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.[17][23]
-
Cell Culture and IDO1 Induction: Plate cells (e.g., SKOV-3 or HeLa) in a 96-well plate.[17] To induce IDO1 expression, treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[17]
-
PROTAC Treatment: Treat the IFN-γ stimulated cells with various concentrations of the IDO1 PROTAC for an additional 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[23]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[23]
-
Measure the absorbance at 480 nm.
-
-
Quantification: Determine the kynurenine concentration using a standard curve prepared with known concentrations of kynurenine.
Visualizations
Caption: IDO1 signaling pathway in the tumor microenvironment.
Caption: General mechanism of action for an IDO1 PROTAC.
Caption: Logical workflow for evaluating IDO1 PROTAC potency.
References
- 1. benchchem.com [benchchem.com]
- 2. jove.com [jove.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 10. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 11. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Ternary Complex Formation [nld.promega.com]
- 23. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the hook effect with PROTAC IDO1 Degrader-1
Welcome to the technical support center for PROTAC IDO1 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
A1: The "hook effect" is a phenomenon observed in dose-response experiments with this compound where, at high concentrations, the degradation of the target protein (IDO1) decreases.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a typical sigmoidal curve.[1][3] Optimal degradation occurs at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[4]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2] A PROTAC, including IDO1 Degrader-1, functions by forming a productive ternary complex between the target protein (IDO1) and an E3 ligase (in this case, Cereblon).[5] At very high concentrations, the PROTAC can independently bind to either IDO1 or the E3 ligase, forming binary "IDO1-PROTAC" or "E3 ligase-PROTAC" complexes.[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data.[1] Key parameters for characterizing PROTACs, such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation), can be inaccurately determined if the hook effect is not recognized.[1][3] This can lead to an incorrect assessment of the potency and efficacy of this compound.
Q4: My dose-response curve for this compound is bell-shaped. What should I do?
A4: A bell-shaped curve is a strong indication of the hook effect. To address this, you should:
-
Confirm the hook effect: Repeat the experiment with a wider and more granular range of concentrations, especially at the higher end where the decrease in degradation is observed.[1]
-
Determine the optimal concentration: Identify the concentration that achieves the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[1]
-
Assess ternary complex formation: Employ biophysical or cellular assays like co-immunoprecipitation to directly measure the formation of the IDO1-PROTAC-E3 ligase ternary complex at different PROTAC concentrations.[1]
Q5: I am not observing any degradation of IDO1 with the PROTAC. What are the possible reasons?
A5: If no degradation is observed, consider the following troubleshooting steps:
-
Test a wider concentration range: It's possible the concentrations tested were too high (in the hook effect region) or too low to induce degradation. A broad concentration range (e.g., 1 pM to 100 µM) is recommended.[1]
-
Verify target and E3 ligase expression: Ensure that your cell line expresses sufficient levels of both the target protein (IDO1) and the recruited E3 ligase (Cereblon).[1]
-
Optimize incubation time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation period.[1]
-
Check cell permeability: PROTACs are large molecules and may have poor cell permeability.[2] Consider using cell permeability assays to assess this.
-
Confirm target engagement: Before concluding inactivity, verify that the PROTAC can bind to both IDO1 and the E3 ligase.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 | 2.84 μM | HeLa | Dose-dependent degradation observed after 24 hours of incubation. | [5] |
| Dmax | 93% | HeLa | Maximum degradation achieved. | [5] |
| Effective Concentration | 10 μM | HeLa | Notably decreases IDO1 levels induced by IFN-γ after 24 hours. | [5] |
Signaling Pathway and Mechanisms
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[6][7] This pathway is implicated in immune suppression within the tumor microenvironment.[7] IDO1 overexpression in cancer cells leads to tryptophan depletion and the accumulation of kynurenine, which can suppress T-cell responses and promote immune tolerance.[6][8] Recent studies have also identified a novel mechanism where IDO1 activity can promote cancer progression through the activation of PI3K-Akt signaling.[6]
This compound Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of IDO1. It contains a ligand that binds to IDO1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This brings IDO1 and the E3 ligase into close proximity, facilitating the ubiquitination of IDO1 and its subsequent degradation by the proteasome.
The Hook Effect Explained
The hook effect occurs at high concentrations of this compound, leading to the formation of non-productive binary complexes and a reduction in degradation efficiency.
Experimental Protocols
Dose-Response Experiment to Assess the Hook Effect
This protocol outlines the steps for a typical dose-response experiment followed by Western Blot analysis to determine the degradation profile of IDO1.
-
Cell Seeding:
-
Culture cells of interest (e.g., HeLa) to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate (e.g., 12-well) at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.[1]
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the PROTAC to create a wide range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration and observe any potential hook effect.[1]
-
Include a vehicle-only control (e.g., DMSO).[1]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[1][5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for IDO1.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using an appropriate substrate and imaging system.
-
Normalize the IDO1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to confirm the formation of the IDO1-PROTAC-E3 ligase ternary complex.
-
Cell Treatment:
-
Seed and grow cells as described above.
-
Treat cells with the desired concentrations of this compound or vehicle for a specified time.
-
To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[1]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with an antibody against IDO1 (or an epitope tag) to form an antibody-antigen complex.[1]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western Blotting using antibodies against IDO1 and the E3 ligase (Cereblon) to confirm the presence of the ternary complex.
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
Stability and solubility of PROTAC IDO1 Degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with PROTAC IDO1 Degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bifunctional molecule that induces the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1). It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase, bringing it into close proximity with the IDO1 protein. This induced proximity leads to the ubiquitination of IDO1, marking it for degradation by the proteasome.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store the solid compound and stock solutions as detailed in the table below. The compound is hygroscopic, so it should be stored in a sealed container away from moisture.[3]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in 100% DMSO. The compound is soluble in DMSO up to 100 mg/mL (103.43 mM).[3] Due to its hygroscopic nature, using newly opened DMSO is advised.[3] Sonication may be required to fully dissolve the compound.[3]
Solubility and Stability Data
While specific quantitative data on the aqueous solubility and stability in various experimental media for this compound are not publicly available, the following tables provide general solubility information and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (103.43 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as the compound is hygroscopic.[3] |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Storage Conditions |
| -80°C | 6 months | Sealed container, protected from moisture.[3] |
| -20°C | 1 month | Sealed container, protected from moisture.[3] |
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Solutions
Symptoms:
-
Visible precipitate in the stock solution upon dilution in aqueous buffers or cell culture media.
-
Inconsistent or lower-than-expected activity in cellular assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | PROTACs are often large, hydrophobic molecules with limited aqueous solubility. When diluting the DMSO stock solution into aqueous media, the final DMSO concentration should be kept as low as possible (typically ≤ 0.5%) to minimize its effect on the assay and to avoid precipitation. |
| Compound Aggregation | High concentrations can lead to the formation of aggregates. Prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles. Visually inspect the solution for any particulates before use. |
| Incorrect Dilution Method | Rapidly adding the PROTAC stock solution to the aqueous buffer can cause it to precipitate. Try adding the stock solution to the vortexing buffer to facilitate rapid mixing and dispersion. |
| Buffer Composition | The pH and composition of the buffer can affect solubility. If possible, test the solubility in different buffers relevant to your experiment. |
Issue 2: Inconsistent or No Degradation of IDO1
Symptoms:
-
Western blot analysis shows no change or inconsistent changes in IDO1 protein levels after treatment.
-
High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Ensure that the incubation time is sufficient (typically 8-24 hours) for cellular uptake and degradation to occur.[4] |
| Suboptimal PROTAC Concentration | The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation. |
| Lack of Ternary Complex Formation | The formation of a stable ternary complex between IDO1, the PROTAC, and CRBN E3 ligase is essential for degradation. If degradation is not observed, it could be due to inefficient ternary complex formation in your specific cell line.[4] |
| Cell Health and Confluency | The efficiency of the ubiquitin-proteasome system can be affected by cell health, passage number, and confluency. Use healthy, low-passage cells and maintain consistent cell densities for all experiments. |
| Issues with Western Blot | Inconsistent protein loading, inefficient transfer, or problems with antibodies can lead to unreliable results. Always use a loading control (e.g., GAPDH, β-actin) and include positive and negative controls for IDO1 expression. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of interest (e.g., PBS).
Materials:
-
This compound
-
100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microtiter plates
-
Plate shaker
-
Centrifuge or filtration apparatus
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: Add a small volume (e.g., 2 µL) of the 10 mM stock solution to a well of a microtiter plate. Then, add the aqueous buffer (e.g., 198 µL of PBS) to achieve the desired final concentration.
-
Incubation: Seal the plate and incubate at room temperature for a set time (e.g., 2 hours) with constant shaking.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed or filter the samples to remove any precipitate.
-
Quantification: Transfer the supernatant or filtrate to a new plate and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: The measured concentration represents the kinetic solubility.
Protocol 2: Western Blot for IDO1 Degradation
This protocol describes how to assess the degradation of IDO1 in cells treated with this compound.
Materials:
-
Cells expressing IDO1 (e.g., HeLa cells)
-
This compound
-
IFN-γ (to induce IDO1 expression)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IDO1 and anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere.
-
IDO1 Induction: Treat cells with IFN-γ (e.g., 5 ng/mL) for 24 hours to induce IDO1 expression.[3]
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary anti-IDO1 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IDO1 signal to the loading control signal. Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for IDO1 degradation experiments.
References
Technical Support Center: IDO1 PROTACs - Linker Design and Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design and optimization of linkers for Indoleamine 2,3-dioxygenase 1 (IDO1) PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing a linker for an IDO1 PROTAC?
A1: The design of a linker for an IDO1 PROTAC is a critical step that significantly impacts its degradation efficiency. Key considerations include:
-
Linker Length: The length of the linker is crucial for the effective formation of a stable ternary complex between IDO1, the PROTAC, and an E3 ligase. A linker that is too short may cause steric hindrance, preventing the complex from forming, while an overly long linker might not bring the proteins into close enough proximity for efficient ubiquitination.[1]
-
Linker Composition and Rigidity: The composition of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[][3] Linkers can be flexible, typically containing polyethylene glycol (PEG) chains, or more rigid, incorporating elements like heterocycles (e.g., piperidine/piperazine) and alkynes.[4][5] Studies on IDO1 PROTACs suggest that replacing flexible PEG linkers with more rigid, nitrogen heterocycle-containing linkers can improve degradation potency.[4][6][7]
-
Attachment Points: The points at which the linker is connected to the IDO1 inhibitor and the E3 ligase ligand are critical.[1][] For the IDO1 inhibitor BMS-986205, the phenyl group has been identified as a suitable attachment point as it is solvent-exposed.[6][8] The specific substitution pattern on both the IDO1 ligand and the E3 ligase ligand can significantly affect degradation activity.[4][6]
-
E3 Ligase Choice: Both Cereblon (CRBN) and Von Hippel-Lindau (VHL) E3 ligases have been successfully used to degrade IDO1.[6][9] However, CRBN-based PROTACs may be preferred for targeting IDO1 in the central nervous system due to their lower molecular weight and fewer rotatable bonds, potentially leading to better blood-brain barrier penetration.[4][6]
Q2: My IDO1 PROTAC shows low degradation efficiency (high DC50, low Dmax). What are the potential causes and how can I troubleshoot this?
A2: Low degradation efficiency is a common challenge. Here are some potential causes and troubleshooting strategies:
-
Inefficient Ternary Complex Formation: The core of PROTAC activity is the formation of a stable ternary complex. If your PROTAC is not inducing this complex effectively, degradation will be poor.
-
Troubleshooting:
-
Vary Linker Length and Composition: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units, incorporation of rigid moieties) to identify the optimal geometry for ternary complex formation.[]
-
Modify Attachment Points: Altering the connection point of the linker on either the IDO1 binder or the E3 ligase ligand can significantly impact the stability of the ternary complex.[6]
-
-
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can inhibit the formation of the ternary complex, leading to reduced degradation.[10]
-
Troubleshooting: Perform a wide dose-response experiment to determine the optimal concentration for degradation and to identify if a bell-shaped curve, characteristic of the hook effect, is present.[10]
-
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane.
-
Troubleshooting: Optimize the linker to balance hydrophilicity and hydrophobicity. Incorporating moieties like PEGs or heterocycles can modulate these properties.[][3]
-
-
Instability of the PROTAC: The PROTAC molecule itself might be unstable in the experimental conditions.
-
Troubleshooting: Assess the stability of your compound in the cell culture medium over the course of the experiment.[10]
-
Q3: How do I confirm that my IDO1 PROTAC is working through the ubiquitin-proteasome system?
A3: To confirm the mechanism of action, you can perform the following experiments:
-
Proteasome Inhibition: Treat cells with your IDO1 PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). If the PROTAC-induced degradation of IDO1 is rescued in the presence of the inhibitor, it indicates that the degradation is proteasome-dependent.[11][12]
-
Ubiquitination Assay: This assay directly demonstrates that the PROTAC induces the ubiquitination of IDO1. After treating cells with the PROTAC and a proteasome inhibitor, immunoprecipitate IDO1 and then perform a western blot to detect ubiquitin. An increase in ubiquitinated IDO1 in the presence of the PROTAC confirms this step in the mechanism.[9][10]
-
E3 Ligase Dependence: To confirm the involvement of the specific E3 ligase (e.g., CRBN), you can use techniques like siRNA-mediated knockdown of the E3 ligase or treat cells with a competitive ligand for the E3 ligase (e.g., thalidomide for CRBN). A reduction in IDO1 degradation under these conditions indicates the dependence on that specific E3 ligase.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High DC50 value / Low Dmax | Inefficient ternary complex formation due to suboptimal linker. | - Synthesize and test a matrix of PROTACs with varying linker lengths and rigidities. - Explore different linker attachment points on both the IDO1 inhibitor and the E3 ligase ligand. |
| "Hook effect" at high concentrations. | - Perform a broad dose-response curve to identify the optimal concentration range and observe for a bell-shaped curve.[10] | |
| Poor cell permeability. | - Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity/hydrophobicity).[][3] | |
| PROTAC instability. | - Check the stability of the PROTAC in cell culture media over the experimental time course.[10] | |
| Inconsistent degradation results between experiments | Variability in cell culture conditions. | - Standardize cell passage number, seeding density, and confluency.[10] |
| Degradation of the PROTAC compound. | - Prepare fresh stock solutions of the PROTAC for each experiment. | |
| Off-target protein degradation | Lack of selectivity of the IDO1 binder. | - Consider using a more selective IDO1 inhibitor as the warhead. |
| Linker-induced off-target ternary complex formation. | - Systematically modify the linker's length, composition, and attachment points. - Consider switching to a different E3 ligase.[10] |
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of IDO1 by various PROTACs, highlighting the impact of linker modifications.
Table 1: Effect of Linker Composition and Attachment Point on IDO1 Degradation
| PROTAC | Linker Composition | IDO1 Ligand Attachment | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| 6 (NU223612) | Flexible amino-PEG2 | 4-position of phenyl ring | CRBN (Thalidomide) | 330 | ~50 | [4][6] |
| 13 | Rigid nitrogen heterocycle | 4-chloro-3-position | CRBN (Thalidomide) | 20 | 67 | [6] |
| 20 | Rigid nitrogen heterocycle | 3-position (Cl removed) | CRBN (Thalidomide) | 20 | 67 | [6] |
| 21 (NU227326) | Rigid nitrogen heterocycle | 3-position (Cl removed) | CRBN (Thalidomide) | 4.5 - 5 | 63 | [6][11][13] |
Table 2: Comparison of Flexible vs. Rigid Linkers
| PROTAC | Linker Type | Key Structural Feature | IDO1 Degradation Potency | Reference |
| 7, 9 | Flexible | PEG linker | Lower | [4] |
| 11, 13 | Rigid | Nitrogen heterocycle-containing | Higher | [4] |
| 14-17 | De-rigidified | Central PEG1 unit with rigid rings at ends | Loss of potency | [4] |
Experimental Protocols
1. IDO1 Degradation Assay (HiBiT Assay)
This bioluminescent assay quantitatively measures the degradation of a target protein.
-
Cell Line: U87 glioblastoma cells with HiBiT tag knocked into the endogenous IDO1 locus.[6]
-
Protocol:
-
Seed the HiBiT-IDO1 U87 cells in a 96-well plate.
-
Induce IDO1 expression by treating cells with human IFNγ (e.g., 50 ng/mL) for 24 hours.[9]
-
Treat the cells with a serial dilution of the IDO1 PROTACs for a specified time (e.g., 24 hours).[6]
-
Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein that binds to the HiBiT tag to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to a vehicle control (e.g., DMSO) and plot the percentage of remaining IDO1 protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
2. Western Blotting for IDO1 Degradation
This method provides a qualitative and semi-quantitative assessment of protein degradation.
-
Protocol:
-
Seed cells (e.g., U87) and induce IDO1 expression with IFNγ as described above.
-
Treat cells with various concentrations of the IDO1 PROTAC for the desired duration (e.g., 24 hours).[6]
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for IDO1.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.[14]
-
Quantify band intensities using densitometry to determine the percentage of IDO1 degradation.[9]
-
3. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
-
Protocol:
-
Treat cells with the IDO1 PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.[10]
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate IDO1 using an anti-IDO1 antibody.
-
Wash the immunoprecipitate to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Perform a western blot on the eluate using an anti-ubiquitin antibody to detect polyubiquitinated IDO1. An increase in the ubiquitin signal in PROTAC-treated samples compared to the control indicates PROTAC-induced ubiquitination.
-
Visualizations
Caption: Mechanism of IDO1 degradation by a PROTAC molecule.
Caption: A typical workflow for linker design and optimization of IDO1 PROTACs.
Caption: A logical approach to troubleshooting low IDO1 PROTAC efficacy.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
Cell line selection for PROTAC IDO1 Degrader-1 studies
Technical Support Center: PROTAC IDO1 Degrader-1
This guide provides researchers, scientists, and drug development professionals with essential information for planning and executing studies involving this compound. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How do I select the right cell line for my this compound experiments?
Answer: Selecting an appropriate cell line is critical for the successful evaluation of this compound. The primary considerations are the expression levels of the target protein (IDO1) and the specific E3 ligase recruited by the PROTAC. This compound is known to recruit the Cereblon (CRBN) E3 ligase to induce IDO1 degradation.[1][2]
Key Selection Criteria:
-
IDO1 Expression: The cell line must express Indoleamine 2,3-dioxygenase 1 (IDO1) at a detectable and functionally relevant level. IDO1 is an interferon-inducible gene, so its expression can often be significantly increased by treating cells with interferon-gamma (IFNγ).[3]
-
E3 Ligase (Cereblon) Expression: The cell line must express the Cereblon (CRBN) E3 ligase. Most cell lines express CRBN, but levels can vary, potentially impacting the efficiency of the PROTAC.[4]
-
Disease Relevance: The chosen cell line should be relevant to the cancer type or immunological context you are studying. IDO1 is highly expressed in multiple human cancers and is associated with poor patient prognosis.[5][6]
Recommended Cell Lines:
The following table summarizes cell lines commonly used in cancer research, noting their typical IDO1 expression characteristics. Note: It is crucial to empirically validate IDO1 and CRBN expression in your specific cell stock, both at the mRNA (qPCR) and protein (Western Blot) level.
| Cell Line | Cancer Type | Typical IDO1 Expression | Notes |
| HeLa | Cervical Cancer | Inducible with IFNγ[1] | A common model for initial PROTAC validation.[1] |
| U-87 MG | Glioblastoma | Inducible with IFNγ[7][8] | Used in studies of IDO1 degraders for brain tumors.[9] |
| MDA-MB-231 | Breast Cancer | Inducible with IFNγ[8] | A model for triple-negative breast cancer. |
| PANC-1 | Pancreatic Cancer | Inducible with IFNγ[7] | A common model for pancreatic ductal adenocarcinoma. |
| SKOV3 | Ovarian Cancer | Inducible with IFNγ[7] | A model for ovarian adenocarcinoma. |
| A549 | Lung Cancer | Inducible with IFNγ | A widely used non-small cell lung cancer (NSCLC) line. |
| HCT116 | Colorectal Cancer | Expressed and inducible | Often used in studies of colorectal cancer signaling.[10] |
Q2: What are the essential initial experiments to confirm the activity of this compound?
Answer: A stepwise approach is recommended to confirm that this compound is active in your chosen cell line. The primary goal is to demonstrate dose-dependent degradation of the IDO1 protein.
Core Validation Workflow:
-
Induce IDO1 Expression: Treat cells with an optimal concentration of IFNγ (e.g., 5-50 ng/mL) for 24 hours to ensure robust expression of IDO1.[1][9]
-
Dose-Response Treatment: Treat the IFNγ-stimulated cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for a fixed duration (typically 18-24 hours).[11]
-
Assess Protein Degradation: Lyse the cells and perform a Western Blot to measure the levels of IDO1 protein. Use an antibody against a housekeeping protein (e.g., GAPDH, α-Tubulin) as a loading control.
-
Determine DC₅₀ and Dₘₐₓ: Quantify the band intensities from the Western Blot. Plot the percentage of remaining IDO1 protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and the Dₘₐₓ (the maximum percentage of degradation).[11] For example, a DC₅₀ of 2.84 μM has been reported in HeLa cells.[1]
Initial workflow for validating this compound activity.
Q3: How can I functionally validate that the degradation of IDO1 is having a biological effect?
Answer: Once you have confirmed protein degradation via Western Blot, the next step is to measure the functional consequences. IDO1 is an enzyme that converts tryptophan into kynurenine, which has immunosuppressive effects.[3][6] Therefore, functional validation should focus on this pathway.
Key Functional Assays:
-
Kynurenine Measurement: The most direct functional assay is to measure the level of kynurenine in the cell culture supernatant. Successful IDO1 degradation should lead to a significant reduction in kynurenine production. This is typically measured using LC-MS (Liquid Chromatography-Mass Spectrometry) or commercially available ELISA kits.
-
T-cell Co-culture Assays: To assess the immunological impact, you can perform a co-culture experiment. Culture your cancer cells (pre-treated with IFNγ and the PROTAC) with activated T-cells. IDO1-mediated kynurenine production suppresses T-cell proliferation.[3] Therefore, effective IDO1 degradation should rescue T-cell proliferation, which can be measured by assays like CFSE dilution via flow cytometry.
Simplified diagram of the IDO1 signaling pathway.
Troubleshooting Guide
Q4: I am not observing any IDO1 degradation after treatment. What should I check?
Answer: A lack of degradation can be due to several factors, ranging from the specifics of the cell line to the properties of the PROTAC itself. Follow this troubleshooting workflow to diagnose the issue.
Troubleshooting Steps:
-
Confirm Target and E3 Ligase Expression:
-
Action: Run a baseline Western Blot on your untreated cell lysate to confirm the presence of both IDO1 (after IFNγ stimulation) and CRBN.
-
Reason: The PROTAC cannot work if either the target or the E3 ligase is absent.[4]
-
-
Verify PROTAC Integrity and Permeability:
-
Action: Ensure the PROTAC compound has been stored correctly and is not degraded. If possible, use an analytical method like LC-MS to confirm its integrity. Poor cell permeability is a common issue for large PROTAC molecules.[12]
-
Reason: The PROTAC must be stable and able to enter the cell to function.
-
-
Check for the "Hook Effect":
-
Action: Perform a wide dose-response experiment, including very high concentrations (e.g., up to 25-50 µM). The "hook effect" occurs when high concentrations of a PROTAC saturate both the target and the E3 ligase, preventing the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) and thus reducing degradation.[12]
-
Reason: The optimal degradation concentration might be lower than you are testing. The dose-response curve will be bell-shaped if the hook effect is present.
-
-
Confirm Proteasome Activity:
-
Action: As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working, this should "rescue" the IDO1 from degradation, and you may see an accumulation of ubiquitinated IDO1.[12]
-
Reason: This confirms that the degradation is proteasome-dependent, a key feature of the PROTAC mechanism.[13]
-
Troubleshooting workflow for lack of PROTAC-mediated degradation.
Q5: My cells are showing toxicity. How can I determine if it's due to on-target IDO1 degradation or off-target effects?
Answer: Distinguishing on-target toxicity from off-target effects is crucial for interpreting your results. This requires specific control experiments.
Control Strategies:
-
Use a Negative Control PROTAC: The best control is an inactive version of the PROTAC. This could be an epimer that doesn't bind effectively or a molecule where the E3 ligase ligand has been mutated (e.g., a hydroxylated pomalidomide for CRBN) so it can no longer recruit the E3 ligase. This control molecule should bind to IDO1 but fail to cause its degradation. If this control compound is not toxic, it strongly suggests the toxicity observed with the active PROTAC is due to IDO1 degradation.
-
Use an IDO1 Knockout/Knockdown Cell Line: Genetically remove IDO1 from your cell line using CRISPR or shRNA. If this compound is still toxic in these cells that lack the target, the toxicity is definitively off-target.
-
Compare with a Traditional IDO1 Inhibitor: Treat cells with a well-characterized small molecule inhibitor of IDO1's enzymatic activity. This will block the kynurenine pathway without removing the protein. Comparing the cellular phenotype from inhibition versus degradation can help parse the effects of enzymatic function versus the presence of the protein itself.[8]
Experimental Protocols
Protocol 1: Western Blot for IDO1 Degradation
-
Cell Seeding: Seed cells (e.g., HeLa) in a 6-well plate to reach 70-80% confluency on the day of treatment.
-
IDO1 Induction: Add IFNγ (final concentration 20 ng/mL) to the media and incubate for 24 hours.
-
PROTAC Treatment: Remove the IFNγ-containing media. Add fresh media containing serial dilutions of this compound (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against IDO1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Repeat the blotting process for a loading control antibody (e.g., anti-GAPDH).
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band density using software like ImageJ.
Protocol 2: Kynurenine Measurement Assay
-
Cell Treatment: Seed and treat cells with IFNγ and this compound as described in Protocol 1, typically in a 24-well or 96-well plate format.
-
Supernatant Collection: After the 24-hour PROTAC treatment, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant to remove any cell debris. The clarified supernatant can be stored at -80°C or used immediately.
-
Measurement:
-
For LC-MS/MS (High Sensitivity): Follow established protocols for sample extraction and analysis. This is the gold standard for quantifying tryptophan and kynurenine.
-
For ELISA (Higher Throughput): Use a commercially available Kynurenine ELISA kit. Follow the manufacturer's instructions precisely, which typically involve adding the supernatant to a pre-coated plate, followed by detection antibodies and a substrate.
-
-
Data Analysis: Generate a standard curve using the provided kynurenine standards. Calculate the concentration of kynurenine in each sample based on the standard curve. Compare the levels in PROTAC-treated samples to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortislife.com [fortislife.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 9. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Cytotoxicity of PROTAC IDO1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential cytotoxicity of Proteolysis Targeting Chimera (PROTAC) Indoleamine 2,3-dioxygenase 1 (IDO1) degraders. This resource includes troubleshooting advice, frequently asked questions, comparative data, detailed experimental protocols, and visual diagrams to assist in your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental use of IDO1 PROTAC degraders.
Frequently Asked Questions
Q1: What is the primary advantage of using a PROTAC to degrade IDO1 over a small molecule inhibitor?
A1: While small molecule inhibitors can block the enzymatic activity of IDO1, they may not address its non-enzymatic signaling functions.[1] Furthermore, some inhibitors have been shown to stabilize the IDO1 protein, which can lead to unintended pro-tumorigenic effects.[2][3] PROTACs offer a more comprehensive approach by inducing the degradation of the entire IDO1 protein, thereby eliminating both its catalytic and non-catalytic activities.[1][4] This degradation-based strategy can provide a more sustained and complete inhibition of the IDO1 pathway.
Q2: What are the main causes of cytotoxicity observed with IDO1 PROTACs?
A2: Unexpected cytotoxicity can stem from several sources:
-
On-Target Toxicity: In cancer cell lines dependent on the IDO1 pathway, the effective degradation of the IDO1 protein can itself induce cell cycle arrest or apoptosis, which is the intended therapeutic effect.[5]
-
Off-Target Degradation: The PROTAC may induce the degradation of proteins other than IDO1. This can occur if the warhead or ligand has affinities for other proteins. For instance, PROTACs utilizing CRBN E3 ligase ligands like pomalidomide have been known to cause off-target degradation of zinc-finger proteins such as GSPT1.[][7]
-
Ligand-Specific Effects: The individual small molecules that make up the PROTAC (the IDO1 binder and the E3 ligase binder) may have inherent cytotoxic effects independent of their role in protein degradation.[5]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex needed for degradation. This reduces degradation efficiency and could potentially lead to non-specific toxicity.[8][9]
Troubleshooting Common Issues
Issue 1: High cytotoxicity is observed even at concentrations that show effective IDO1 degradation.
-
Possible Cause: This may be due to on-target toxicity, where the removal of IDO1 is detrimental to the specific cell line being tested.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a Caspase-Glo® 3/7 assay to determine if the cytotoxicity is due to apoptosis, a common outcome of effective cancer therapy.[10]
-
Use Control Compounds: Test the cytotoxicity of the individual components of the PROTAC (the IDO1 ligand and the E3 ligase ligand) separately to see if either has inherent toxicity.[5]
-
Generate Resistant Cells: If feasible, utilize CRISPR/Cas9 to create an IDO1 knockout cell line. If the PROTAC is not toxic in these cells, it strongly indicates the cytotoxicity is on-target.[5]
-
Issue 2: The PROTAC is cytotoxic, but Western blot analysis shows poor degradation of IDO1.
-
Possible Cause: The observed toxicity is likely due to off-target effects or non-specific toxicity of the compound.
-
Troubleshooting Steps:
-
Perform Dose-Response Optimization: Lower the concentration of the PROTAC. Off-target effects are often more pronounced at higher concentrations.[10]
-
Use an Inactive Epimer Control: Synthesize or obtain an inactive version of the PROTAC where the E3 ligase ligand is modified so it cannot bind to its target (e.g., a stereoisomer). If this control compound is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement.[5]
-
Conduct Proteomics Analysis: For lead compounds, perform global quantitative proteomics to identify which other proteins are being degraded at cytotoxic concentrations.[1][11] This can reveal unintended targets.
-
Issue 3: Degradation efficiency decreases at higher PROTAC concentrations (Hook Effect).
-
Possible Cause: The formation of non-productive binary complexes is preventing the formation of the required ternary complex for degradation.
-
Troubleshooting Steps:
-
Adjust Concentration Range: Test a wider range of PROTAC concentrations, ensuring to include several lower concentrations. The optimal degradation concentration is often a bell-shaped curve.[8][9]
-
Time-Course Experiment: A shorter incubation time might reveal more potent degradation before the system becomes saturated.[8]
-
Quantitative Data Summary
The following table summarizes key performance metrics for selected IDO1 PROTAC degraders from published literature. This allows for a comparison of their degradation potency and observed cytotoxicity.
| PROTAC Compound | IDO1 Ligand | E3 Ligase Ligand | DC₅₀ | Cell Line | Cytotoxicity (IC₅₀) | Reference(s) |
| NU227326 | BMS-986205 | Pomalidomide (CRBN) | 5 nM | U87 Glioblastoma | Not Reported | [1][4] |
| NU223612 | BMS-986205 | Pomalidomide (CRBN) | 0.33 µM | U87 Glioblastoma | Not Reported | [1] |
| Compound 2c | Epacadostat | Pomalidomide (CRBN) | 2.8 µM | HeLa | > 30 µM | [12] |
| Compound Series | Epacadostat | Pomalidomide/Lenalidomide (CRBN) | Not Reported | HeLa | > 30 µM | [12] |
Note: DC₅₀ is the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration required to inhibit 50% of cell growth/viability. Data is highly dependent on the specific cell line and experimental conditions.
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below to ensure reproducibility and accuracy.
1. Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13][14] The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat cells with a range of concentrations of the IDO1 PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][17]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm.[14]
-
Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
-
2. Western Blot for IDO1 Degradation
This protocol is used to visualize and quantify the reduction in IDO1 protein levels following PROTAC treatment.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample separated by size via gel electrophoresis.
-
Procedure:
-
Cell Treatment: Plate and treat cells with various concentrations of the IDO1 PROTAC for a set time (e.g., 24 hours).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[19][20]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[19]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run at a constant voltage to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to IDO1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[19]
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the IDO1 band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
-
3. Kynurenine Measurement Assay
This assay measures the enzymatic activity of IDO1 by quantifying its product, kynurenine.
-
Principle: The concentration of kynurenine in cell culture supernatant is measured using High-Performance Liquid Chromatography (HPLC). A decrease in kynurenine levels indicates inhibition of IDO1's enzymatic function.
-
Procedure:
-
Cell Culture and Treatment: Culture IDO1-expressing cells (e.g., IFNγ-stimulated U87 or SKOV-3 cells) and treat them with the IDO1 PROTAC or inhibitor.
-
Supernatant Collection: After the treatment period (e.g., 24 hours), collect the cell culture supernatant.[21]
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[23]
-
Use a mobile phase such as 15 mM potassium phosphate buffer with acetonitrile.[24]
-
Detect kynurenine by its UV absorbance at approximately 360 nm.[3][23]
-
Detect tryptophan (the substrate) by its fluorescence (excitation ~285 nm, emission ~365 nm) or UV absorbance at ~280 nm.[3][23]
-
-
Quantification: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples by comparing their peak areas to the standard curve.[23] The ratio of kynurenine to tryptophan can be used to assess IDO1 activity.[3]
-
Visual Diagrams
PROTAC Mechanism of Action
Caption: General mechanism of a PROTAC, inducing ubiquitination and degradation of a target protein.
IDO1 Signaling Pathway
Caption: Key pathways regulating and mediating the immunosuppressive function of IDO1.
Troubleshooting Workflow for Cytotoxicity
Caption: A logical workflow to diagnose the source of unexpected PROTAC-induced cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. db.cngb.org [db.cngb.org]
- 4. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ionopticks.com [ionopticks.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
Validation & Comparative
Validating IDO1 Degradation: A Comparative Guide to PROTAC IDO1 Degrader-1
For researchers in oncology and immunology, targeting indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor immune evasion. While inhibitors of IDO1's enzymatic activity have been developed, a newer approach utilizing proteolysis-targeting chimeras (PROTACs) aims to eliminate the IDO1 protein entirely. This guide provides a comparative analysis of PROTAC IDO1 Degrader-1 and other novel IDO1 degraders, supported by experimental data and detailed protocols to validate their efficacy.
Performance Comparison of IDO1 Degraders
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Several research groups have developed potent IDO1-targeting PROTACs. This section compares the degradation performance of this compound (also referred to as compound 2c) with other notable IDO1 degraders.
| Degrader | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Ligand | Reference |
| This compound (2c) | HeLa | 2.84 | 93 | Cereblon (Pomalidomide) | [2][3] |
| NU223612 | U87 MG | Not specified | >90 at 10 µM | Cereblon | [1][4] |
| NU227326 (21) | U87 MG | 0.0045 | 63 | Cereblon | [5][6][7] |
| Compound 20 | U87 MG | 0.020 | 67 | Cereblon | [5][6][7] |
| iDeg-6 | BxPC3 | 0.0065 | 70 | KLHDC3 (native) | [8] |
Mechanism of Action and Validation
The primary mechanism of PROTAC-mediated degradation involves the ubiquitin-proteasome system (UPS).[2] this compound, for instance, hijacks the Cereblon (CRBN) E3 ligase to induce ubiquitination and degradation of IDO1.[1][3] Experimental validation of this mechanism is crucial and typically involves co-treatment with inhibitors of the UPS.
Caption: Mechanism of PROTAC-mediated IDO1 degradation.
Experimental Protocols
1. Cell Culture and IDO1 Induction:
-
Cell Lines: HeLa (human cervical cancer), U87 MG, or GBM43 (human glioblastoma) cells are commonly used.[1][2]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
IDO1 Induction: To induce IDO1 expression, treat cells with interferon-gamma (IFN-γ) at a concentration of 5-50 ng/mL for 24 hours prior to treatment with the degrader.[1][3]
2. Western Blot for IDO1 Degradation:
This protocol is a standard method to quantify the reduction in protein levels.
Caption: Experimental workflow for Western Blot analysis.
-
Lysis Buffer: Use RIPA buffer supplemented with a protease inhibitor cocktail to prepare cell lysates.[9]
-
Protein Quantification: Determine protein concentration using a BCA assay.[9]
-
Electrophoresis and Transfer: Separate 10-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Antibodies:
-
Primary Antibody: Rabbit anti-IDO1.
-
Loading Control: Mouse anti-β-actin.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse.
-
-
Analysis: Quantify the band intensities using densitometry and normalize the IDO1 signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[1]
3. Mechanistic Validation using Inhibitors:
To confirm that degradation is mediated by the ubiquitin-proteasome system, cells are co-treated with the PROTAC degrader and specific inhibitors:
-
Proteasome Inhibitor: MG132 (10 µM). Co-treatment should rescue IDO1 from degradation.[1]
-
E1 Ubiquitin-Activating Enzyme Inhibitor: MLN4924 (1 µM). This should also ablate PROTAC-mediated degradation.[1]
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the E3 ligase ligand (e.g., pomalidomide for CRBN-based PROTACs) should prevent IDO1 degradation by competing for binding to the E3 ligase.[1][5]
Functional Assays
Beyond confirming protein degradation, it is essential to assess the functional consequences.
Kynurenine (Kyn) Production Assay:
IDO1 catalyzes the conversion of tryptophan to kynurenine. A reduction in IDO1 protein should lead to decreased kynurenine levels.
-
Culture and treat cells as described above.
-
Collect the cell culture supernatant.
-
Measure kynurenine concentration using a colorimetric assay with p-dimethylaminobenzaldehyde (p-DMAB) or by LC-MS.[8][10]
Cell Viability and Proliferation Assays:
To ensure the degrader's effect is specific to IDO1 degradation and not due to general cytotoxicity, perform cell viability assays such as the MTT assay.[11]
Conclusion
This compound and other recently developed IDO1 degraders demonstrate the potential of targeted protein degradation as a therapeutic strategy.[2] The experimental protocols outlined in this guide provide a robust framework for validating the efficacy and mechanism of action of these compounds. For researchers, the ability to effectively degrade IDO1, rather than just inhibit its enzymatic function, opens up new avenues for cancer immunotherapy by potentially overcoming the limitations of traditional small molecule inhibitors.[1][4]
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to IDO1 PROTAC Degraders for Researchers
For researchers and drug development professionals navigating the landscape of targeted protein degradation, this guide offers an objective comparison of prominent Indoleamine 2,3-dioxygenase 1 (IDO1) PROTAC degraders. It provides a synthesis of reported experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic regulator in cancer, orchestrating immunosuppression through the catabolism of tryptophan to kynurenine.[1] While small-molecule inhibitors of IDO1's enzymatic activity have been developed, they have shown variable efficacy in clinical trials.[1] This has spurred the development of Proteolysis Targeting Chimeras (PROTACs) as an alternative therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein, in this case, IDO1, through the ubiquitin-proteasome system.[1][2] This approach offers the potential to overcome limitations of traditional inhibitors by eliminating both the enzymatic and non-enzymatic scaffolding functions of the IDO1 protein.[1][3][4]
This guide compares several notable IDO1 PROTAC degraders based on publicly available data, focusing on their degradation efficiency, cellular activity, and the experimental protocols used for their evaluation.
Comparative Performance of IDO1 PROTAC Degraders
The following table summarizes the key quantitative data for different IDO1 PROTAC degraders based on published literature. This allows for a direct comparison of their potency and efficacy in degrading the IDO1 protein in various cell lines.
| Degrader Name/Identifier | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Notes | Reference |
| PROTAC IDO1 Degrader-1 (Compound 2c) | Epacadostat | Pomalidomide (CRBN) | 2.84 µM | 93% | HeLa | First potent IDO1 degrader reported.[5][6][7] | [5][6][7] |
| NU223612 | BMS-986205 | CRBN Ligand | ~0.33 µM | >90% at 1 µM | U87 | Degrades IDO1 in intracranial brain tumors in vivo.[2][8] | [2][8] |
| NU227326 (Compound 21) | BMS-986205 | CRBN Ligand | 5 nM | 88% at 100 nM | U87, GBM43 | Rationally optimized for improved potency.[2][9][10] | [2][9][10] |
| Compound 19 | 4-chloro-3-substituted IDO1 ligand | 5-substituted CRBN ligand | 6.6 nM | 51% | U87 | Rigid linker design enhanced potency.[2][9] | [2][9] |
| iDeg-6 | Not Specified | KLHDC3 (native E3) | 6.5 nM | 70% at 100 nM | BxPC3 | Monovalent degrader that recruits a native E3 ligase.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of the compared IDO1 PROTAC degraders.
IDO1 Degradation Assay (Western Blot)
This protocol is a standard method for quantifying the reduction in IDO1 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and IDO1 Induction:
-
PROTAC Treatment:
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total protein.
-
The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for IDO1.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The intensity of the IDO1 band is normalized to the intensity of the loading control band.
-
The percentage of IDO1 degradation is calculated relative to a vehicle-treated control.
-
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined from dose-response curves.[8]
-
Kynurenine (Kyn) Production Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine.
-
Cell Treatment:
-
Supernatant Collection:
-
The cell culture supernatant, which contains the secreted kynurenine, is collected.
-
-
Kynurenine Detection:
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) is added to the supernatant.[9]
-
The reaction produces a yellow-colored product with kynurenine.
-
The absorbance is measured at approximately 480 nm using a spectrophotometer.
-
-
Data Analysis:
-
The concentration of kynurenine is determined by comparing the absorbance to a standard curve of known kynurenine concentrations.
-
The inhibition of kynurenine production is calculated relative to a vehicle-treated control.
-
Visualizing the Mechanisms and Pathways
To better understand the biological context and experimental design, the following diagrams illustrate the IDO1 signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: General mechanism of IDO1 PROTAC-mediated protein degradation.
References
- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionopticks.com [ionopticks.com]
- 11. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC IDO1 Degrader-1: Specificity, Selectivity, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC IDO1 Degrader-1, a first-in-class molecule designed to eliminate the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively assess its performance against other known IDO1-targeting PROTACs, supported by experimental data, to inform research and development decisions in cancer immunotherapy.
Executive Summary
This compound is a pioneering molecule that effectively induces the degradation of IDO1, offering a distinct therapeutic advantage over traditional small molecule inhibitors by targeting both the enzymatic and non-enzymatic functions of the protein.[1] While it established the principle of IDO1 degradation, subsequent research has yielded next-generation degraders with significantly improved potency. This guide will delve into the specifics of this compound and its standing relative to newer alternatives.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes the performance of this compound and other notable IDO1 PROTACs.
| Compound | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| This compound (compound 2c) | Epacadostat | Pomalidomide (Cereblon) | 2.84 µM | 93% | HeLa | [2] |
| NU223612 | BMS-986205 | Pomalidomide (Cereblon) | 0.3290 µM | Not Reported | U87 | [3] |
| 0.5438 µM | Not Reported | GBM43 | [3] | |||
| NU227326 | BMS-986205 derivative | Pomalidomide (Cereblon) | 5 nM (0.005 µM) | Not Reported | Human GBM cells | [4] |
Specificity and Selectivity
This compound leverages the highly potent and selective IDO1 inhibitor Epacadostat as its targeting ligand, which contributes to its specificity for IDO1. The recruitment of the Cereblon (CRBN) E3 ligase is a common strategy in PROTAC design.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of IDO1 PROTACs.
Western Blotting for IDO1 Degradation
This protocol is used to visually assess and quantify the reduction in IDO1 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, U87) in 6-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ), typically at a concentration of 50 ng/mL, for 24 hours.[5]
-
Treat the IFNγ-stimulated cells with varying concentrations of the PROTAC IDO1 degrader for a specified duration (e.g., 24 hours).[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
-
Determination of DC50 and Dmax
These parameters are crucial for quantifying the potency and efficacy of a PROTAC degrader.
-
Experimental Setup:
-
Follow the cell culture, IDO1 induction, and PROTAC treatment steps as described in the Western Blotting protocol, using a wide range of degrader concentrations.
-
-
Data Acquisition:
-
Perform Western blotting for IDO1 and a loading control for each concentration.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the IDO1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining IDO1 protein for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).
-
Plot the percentage of remaining IDO1 protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
The Dmax is the maximum percentage of degradation observed from the dose-response curve.
-
Visualizing the Pathways and Processes
To better understand the context and mechanism of this compound, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: The IDO1 signaling pathway leads to immune suppression in the tumor microenvironment.
Caption: The catalytic cycle of a PROTAC leading to target protein degradation.
Caption: A stepwise workflow for assessing PROTAC-mediated protein degradation via Western blot.
References
- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of PROTAC IDO1 Degrader-1 in Combination Therapies Versus Alternative IDO1 Inhibitors
This guide provides an objective comparison of PROTAC IDO1 Degrader-1's performance in combination therapies against established small-molecule IDO1 inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that underpin current therapeutic strategies targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway.
Introduction to IDO1 Targeting
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which causes T-cell anergy and arrest, and the accumulation of kynurenine, which promotes the development of regulatory T-cells (Tregs) and suppresses effector T-cell function.[1]
Two main strategies have emerged to counteract this immunosuppressive axis: catalytic inhibition with small molecules and targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). While inhibitors block the enzyme's active site, PROTACs are designed to eliminate the entire IDO1 protein, thereby abrogating both its enzymatic and non-enzymatic scaffolding functions. This guide compares the efficacy of these two approaches in relevant combination therapy models.
Technology Comparison: PROTAC Degraders vs. Small-Molecule Inhibitors
PROTACs represent a distinct therapeutic modality compared to traditional inhibitors. A PROTAC molecule is a heterobifunctional chimera containing a ligand that binds the target protein (IDO1) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Key Differences:
-
Mode of Action: Inhibitors bind reversibly or irreversibly to the enzyme's active site, requiring sustained occupancy for efficacy. PROTACs act catalytically, where one molecule can induce the degradation of multiple target proteins.
-
Target Neutralization: Inhibitors only block the catalytic function. PROTACs eliminate the entire protein, neutralizing both enzymatic and potential non-enzymatic scaffolding functions that may contribute to immunosuppression.[2]
-
Durability: Protein degradation leads to a more durable and sustained pharmacological effect, as the cell must resynthesize the entire protein to restore its function.
Efficacy Data: this compound in Combination Therapy
The first potent IDO1 PROTAC degrader, referred to as "this compound" (compound 2c in the source literature), was developed by conjugating an epacadostat-based ligand with a ligand for the Cereblon (CRBN) E3 ligase.[1] It demonstrated significant degradation of IDO1 in HeLa cells with a maximum degradation (Dmax) of 93% and a DC50 (concentration for 50% degradation) of 2.84 μM.[3][4][5]
Its efficacy was evaluated in combination with HER2-specific Chimeric Antigen Receptor (CAR-T) cells against HER2-positive HeLa tumor cells.
Table 1: Preclinical Efficacy of this compound Combination Therapy
| Therapy Components | Cell Line | Assay | Key Finding | Source |
|---|
| This compound + HER2 CAR-T cells | HeLa (HER2+) | Real-Time Cell Analysis (RTCA) | Showed a more pronounced and rapid decrease in tumor cell index compared to CAR-T cells alone or CAR-T cells with an IDO1 inhibitor (Epacadostat), indicating enhanced tumor-killing activity. |[4][5] |
Note: The RTCA assay measures cell impedance, where a decrease in the "cell index" corresponds to cell death. While not a direct percentage of lysis, the data indicates a kinetic advantage for the degrader over the inhibitor in this model.
Comparative Efficacy of Alternative IDO1 Inhibitors
Small-molecule inhibitors of IDO1 have been extensively studied in combination with immune checkpoint inhibitors and radiotherapy. Below is a summary of key preclinical and clinical findings for prominent alternatives.
Table 2: Efficacy of Small-Molecule IDO1 Inhibitors in Combination Therapies
| Inhibitor | Combination Partner(s) | Cancer Model | Key Efficacy Data | Source |
|---|---|---|---|---|
| BGB-5777 | Radiotherapy + anti-PD-1 mAb | Glioblastoma (Orthotopic Mouse Model) | Median Survival: 53 days (triple therapy) vs. 25 days (control). 30-40% of mice showed durable long-term survival. | [4][6] |
| GDC-0919 (Navoximod) | Anti-PD-L1 (Atezolizumab) | Advanced Solid Tumors (Phase Ib Clinical Trial) | Objective Response: 4 partial responses and 11 stable diseases among 45 evaluable patients. | [7] |
| Epacadostat | Anti-PD-1 (Pembrolizumab) | Advanced Melanoma (ECHO-202 Phase I/II Trial) | Overall Response Rate (ORR): 56.0% | [8] |
| Epacadostat | Anti-PD-1 (Nivolumab) | Advanced Melanoma (ECHO-204 Phase I/II Trial) | Overall Response Rate (ORR): 63% |[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
This compound + CAR-T Cell Cytotoxicity Assay
-
Cell Lines: HER2-positive HeLa cells were used as target tumor cells. HER2-specific CAR-T cells were used as effector cells.
-
IDO1 Induction: IDO1 expression in HeLa cells was induced by incubation with IFN-γ.
-
Assay System: The xCELLIGENCE Real-Time Cell Analysis (RTCA) system was used, which measures the impedance of cells cultured on microelectrodes in a 16-well E-plate.
-
Procedure:
-
IFN-γ-stimulated HeLa cells were seeded into the E-plate.
-
Cells were treated with either this compound, the inhibitor Epacadostat, or a vehicle control.
-
HER2 CAR-T cells were added to the wells.
-
The cell index, a measure of cell number and viability, was monitored in real-time for an extended period. A decrease in the cell index signifies cell death.[4][5]
-
BGB-5777 + Radiotherapy + Anti-PD-1 In Vivo Mouse Model
-
Animal Model: C57BL/6 mice were used.
-
Tumor Model: An orthotopic (intracranial) glioblastoma model was established by implanting GL261 murine glioma cells.
-
Treatment Regimen:
-
IDO1 Inhibitor: BGB-5777 was administered via oral gavage twice daily (100 mg/kg).
-
Radiotherapy: Mice received whole brain radiotherapy, fractionated as 2 Gy per day for 5 consecutive days.
-
Checkpoint Blockade: Anti-PD-1 monoclonal antibody was administered intraperitoneally (a 500 µg loading dose followed by 200 µg maintenance doses).
-
-
Endpoint: The primary endpoint was overall survival. Kaplan-Meier survival curves were generated to compare the efficacy of monotherapy, dual-therapy, and triple-therapy combinations.[6][10][11]
Conclusion and Future Outlook
The comparison between PROTAC IDO1 degraders and small-molecule inhibitors highlights a pivotal evolution in targeting the IDO1 pathway. Preclinical data for This compound suggests that eliminating the IDO1 protein can enhance CAR-T cell-mediated tumor killing with superior kinetics compared to catalytic inhibition alone.[4][5] This supports the hypothesis that targeting non-enzymatic functions of IDO1, in addition to its catalytic activity, may offer a therapeutic advantage.
In parallel, small-molecule inhibitors like BGB-5777 have demonstrated profound synergistic effects in trimodal therapies (inhibitor + radiotherapy + checkpoint blockade), leading to durable survival in challenging preclinical models like glioblastoma.[4][6] Clinical data for inhibitors such as Epacadostat and GDC-0919 , while mixed, have shown promising response rates in combination with checkpoint inhibitors in certain patient populations, validating IDO1 as a clinically relevant target.[7][8][9]
The future of IDO1-targeted therapy will likely involve a more nuanced approach. The development of next-generation, highly potent PROTACs (e.g., NU227326) with improved pharmacokinetic properties may unlock the full potential of IDO1 degradation in vivo.[12][13] For both degraders and inhibitors, success in the clinic will depend on rationally designed combination strategies and the identification of predictive biomarkers to select patients most likely to benefit. The data presented herein underscores the significant potential of modulating the IDO1 pathway and provides a strong rationale for the continued investigation of both degradation and inhibition strategies in cancer immunotherapy.
References
- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 2. Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. | BioWorld [bioworld.com]
- 8. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
In Vivo Showdown: PROTAC IDO1 Degraders Outmaneuver Traditional Inhibitors in Brain Cancer Models
For researchers, scientists, and drug development professionals, a new class of cancer therapeutics, Proteolysis Targeting Chimeras (PROTACs), is demonstrating superior efficacy in preclinical animal models, particularly in the challenging landscape of glioblastoma. This guide provides a comparative analysis of a leading PROTAC IDO1 degrader, using data from notable compounds like NU223612 and its successor NU227326, against conventional small molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical immunosuppressive enzyme in cancer.
This comparison guide synthesizes available preclinical data to highlight the advantages of targeted protein degradation over simple enzymatic inhibition. The data underscores the potential of PROTACs to overcome the limitations of previous IDO1-targeted therapies, which have largely failed in clinical trials.[1][2][3]
At a Glance: PROTAC IDO1 Degraders vs. Small Molecule Inhibitors
| Feature | PROTAC IDO1 Degraders (e.g., NU223612, NU227326) | Small Molecule IDO1 Inhibitors (e.g., Epacadostat, BGB-5777) |
| Mechanism of Action | Catalytically induces ubiquitination and proteasomal degradation of the entire IDO1 protein.[1][2] | Competitively or non-competitively binds to the active site to inhibit enzymatic activity. |
| Impact on IDO1 | Eliminates both enzymatic and non-enzymatic functions of the IDO1 protein.[1][2] | Primarily blocks the enzymatic conversion of tryptophan to kynurenine. |
| In Vivo Efficacy (Glioblastoma) | Demonstrates significant survival benefit in mouse models.[1][3] | Limited efficacy as monotherapy; shows some benefit in combination therapies. |
| Durability of Effect | Long-lasting effect due to irreversible protein removal.[2] | Effect is dependent on continuous drug exposure to maintain enzyme inhibition. |
| Blood-Brain Barrier Penetration | Demonstrated ability to cross the blood-brain barrier and degrade IDO1 in intracranial tumors.[1][4] | Variable; some newer inhibitors show improved brain penetration.[5] |
Diving Deeper: Quantitative In Vivo Performance
The following tables summarize key quantitative data from preclinical studies in glioblastoma animal models, offering a direct comparison of the in vivo efficacy of PROTAC IDO1 degraders and small molecule inhibitors.
Table 1: In Vivo Efficacy of PROTAC IDO1 Degraders in Glioblastoma Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| NU223612 | C57BL/6 mice with intracranial GL261-luc glioma cells | 25 mg/kg, intraperitoneally, 5 days/week for 3 weeks | - >70% IDO1 protein degradation in brain tumors within 2 hours, lasting up to 24 hours.[4] - Significant increase in median overall survival.[1][4] |
| NU227326 | (Pharmacokinetic data available, in vivo efficacy studies ongoing) | 50 mg/kg, intraperitoneally (for PK study) | - DC50 of 5 nM in human GBM cells.[6][7] - Sustained IDO1 degradation for at least 2 days in vitro.[6] |
Table 2: In Vivo Efficacy of Small Molecule IDO1 Inhibitors in Glioblastoma Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| BGB-5777 | C57BL/6 mice with intracranial GL261 glioma | 100 mg/kg, oral gavage, twice daily for 4 weeks (in combination therapy) | - No significant survival benefit as monotherapy. - Increased median overall survival from 25 to 53 days when combined with radiation and PD-1 blockade.[5][8] |
| Epacadostat (INCB024360) | BALB/c mice with CT26 tumors (colorectal carcinoma model) | 100 mg/kg, orally, twice daily for 12 days | - Suppressed kynurenine levels in plasma and tumors.[9] - Limited data as monotherapy in glioblastoma models. |
Visualizing the Science: Pathways and Processes
To better understand the mechanisms and experimental approaches, the following diagrams, generated using Graphviz, illustrate the IDO1 signaling pathway, the mechanism of action of PROTACs, and a typical experimental workflow for in vivo efficacy studies.
Caption: IDO1 metabolizes tryptophan into kynurenine, leading to immunosuppression.
Caption: PROTACs facilitate the ubiquitination and degradation of target proteins.
Caption: A typical workflow for assessing in vivo efficacy in a glioblastoma model.
Unpacking the Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of PROTAC IDO1 degraders and inhibitors.
Orthotopic Glioblastoma Mouse Model (GL261)
The GL261 syngeneic mouse glioma model is a widely used and immunologically competent model that recapitulates many features of human glioblastoma.[2][10]
-
Cell Culture: GL261 murine glioma cells, often engineered to express luciferase (GL261-luc) for in vivo imaging, are cultured in standard media.[10]
-
Animal Model: Immunocompetent C57BL/6 mice are typically used.[2][10]
-
Intracranial Implantation:
-
Mice are anesthetized and placed in a stereotactic frame.[10]
-
A burr hole is drilled in the skull (e.g., 0.1 mm posterior to the bregma and 2.3 mm to the right of the midline).[10]
-
A specific number of GL261 cells (e.g., 1 x 10^5 cells in 2-4 µl) are slowly injected into the brain parenchyma to a specific depth (e.g., 2.6 mm).[2][10]
-
The burr hole is sealed with bone wax, and the incision is sutured.[10]
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging for luciferase-expressing cells.[10]
In Vivo Efficacy and Pharmacodynamic Studies
-
Treatment Initiation: Treatment typically begins when tumors are established, as confirmed by imaging (e.g., 14 days post-implantation).[8]
-
Drug Administration:
-
PROTAC IDO1 Degraders (e.g., NU223612): Administered via intraperitoneal (i.p.) injection at doses ranging from 10 to 100 mg/kg, typically once daily for a specified duration (e.g., 5 days a week for 3 weeks).[4]
-
Small Molecule Inhibitors (e.g., BGB-5777): Administered orally by gavage at doses around 100 mg/kg, often twice daily.[5][8]
-
-
Efficacy Evaluation:
-
Survival Analysis: The primary endpoint is often overall survival, with data analyzed using Kaplan-Meier survival curves.
-
Tumor Growth Inhibition: Tumor volume is monitored throughout the study using imaging.
-
-
Pharmacodynamic Analysis:
-
At specified time points after treatment, brain tumors are harvested.
-
IDO1 protein levels are quantified by Western blot to confirm in vivo target degradation by PROTACs.[4]
-
Kynurenine and tryptophan levels in plasma and tumor tissue can be measured by mass spectrometry to assess the enzymatic inhibition by small molecule inhibitors.[5][9]
-
The Future of IDO1-Targeted Cancer Therapy
The preclinical data strongly suggest that the complete removal of the IDO1 protein by PROTAC degraders is a more effective therapeutic strategy than the enzymatic inhibition offered by small molecules. By eliminating both the enzymatic and non-enzymatic scaffolding functions of IDO1, PROTACs have the potential to overcome the resistance mechanisms that have plagued traditional IDO1 inhibitors. As research progresses, the optimization of pharmacokinetic properties and further in vivo studies will be critical in translating the promise of PROTAC IDO1 degraders into effective clinical therapies for glioblastoma and other cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Current review of in vivo GBM rodent models: emphasis on the CNS-1 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Combination therapy with IDO1 inhibitor for enhancing glioblastoma treatment efficacy - Research Day 2017 [feinberg.northwestern.edu]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Intracranial implantation with subsequent 3D in vivo bioluminescent imaging of murine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Immune Checkpoint Modulation: PROTAC-mediated IDO1 Degradation Versus Enzymatic Inhibition
For researchers, scientists, and drug development professionals, the targeting of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme in the tumor microenvironment, represents a critical frontier in cancer immunotherapy. While enzymatic inhibitors have been the frontline strategy, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more comprehensive approach. This guide provides an objective comparison of these two modalities, supported by experimental data, detailed protocols, and mechanistic diagrams to inform strategic research and development decisions.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the conversion of the essential amino acid L-tryptophan into kynurenine.[1] This enzymatic activity within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which collectively suppress the function of effector T cells and natural killer cells while promoting the activity of regulatory T cells and myeloid-derived suppressor cells.[2][3] This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance, making IDO1 a compelling therapeutic target.[1]
Traditionally, the therapeutic approach has been to develop small molecule inhibitors that block the enzymatic activity of IDO1. More recently, PROTAC technology has enabled the development of molecules that, instead of merely inhibiting IDO1, trigger its degradation through the cell's own ubiquitin-proteasome system.[4][5] This guide will delve into a detailed comparison of these two strategies.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data for representative IDO1 enzymatic inhibitors and PROTACs from preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and assay formats, across different studies.
Table 1: Preclinical Efficacy of IDO1 Enzymatic Inhibitors
| Compound | Type | Cell Line | Assay Type | IC50 | Reference(s) |
| Epacadostat (INCB024360) | Reversible, Competitive | HeLa | Cellular | 10 nM | [6] |
| Recombinant hIDO1 | Enzymatic | 71.8 nM | [6] | ||
| SKOV-3 | Cellular | 17.63 nM | [7] | ||
| Linrodostat (BMS-986205) | Irreversible | IDO1-HEK293 | Cellular | 1.1 nM | [2][8] |
| HeLa | Cellular | 1.7 nM | [9] |
Table 2: Preclinical Efficacy of IDO1-Targeting PROTACs
| PROTAC | IDO1 Ligand | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference(s) |
| Compound 2c | Epacadostat | Pomalidomide (CRBN) | HeLa | 2.8 µM | 93% | [10][11] |
| NU223612 | Linrodostat (BMS-986205) | CRBN Ligand | U87 GBM | 0.33 µM | >90% | [12][13] |
| NU227326 (Optimized) | Linrodostat (BMS-986205) | CRBN Ligand | U87 GBM | 5 nM | >90% | [14][15] |
| Compound 19 | Linrodostat (BMS-986205) | CRBN Ligand | U87 GBM | 6.6 nM | 51% | [13] |
| Compound 21 | Linrodostat (BMS-986205) | CRBN Ligand | U87 GBM | 4.5 nM | 63% | [13] |
-
IC50 (Half-maximal inhibitory concentration): Concentration of an inhibitor required to reduce the enzymatic activity of IDO1 by 50%.
-
DC50 (Half-maximal degradation concentration): Concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax (Maximum degradation): The maximum percentage of protein degradation achieved.
Mechanistic Differences and Signaling Pathways
The fundamental difference between these two approaches lies in their mechanism of action. Enzymatic inhibitors physically occupy the active site of the IDO1 enzyme, preventing it from binding to its substrate, tryptophan. In contrast, PROTACs act as a bridge between IDO1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the entire IDO1 protein by the proteasome.
Signaling Pathways and Mechanisms of Action
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate IDO1 inhibitors and PROTACs.
Protocol 1: In Vitro IDO1 Enzymatic Activity Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Test compounds (inhibitors or PROTACs)
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[16]
-
Compound Addition: Add serial dilutions of the test compound or vehicle control to the wells.
-
Enzyme Addition: Add purified recombinant IDO1 enzyme to each well, except for the no-enzyme control wells.
-
Initiate Reaction: Start the reaction by adding L-tryptophan to a final concentration of 400 µM.[16]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[16]
-
Stop Reaction: Terminate the reaction by adding 30% TCA.[16]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[16]
-
Color Development: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add DMAB reagent.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader. The amount of kynurenine produced is proportional to the IDO1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3, U87)
-
Complete cell culture medium
-
Recombinant Human Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds
-
96-well cell culture plates
-
TCA and DMAB reagent as in Protocol 1
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration as described in steps 6-9 of Protocol 1.
-
Data Analysis: Determine the IC50 value for the inhibition of kynurenine production in cells.
Protocol 3: Western Blot for IDO1 Degradation
This protocol is used to quantify the degradation of IDO1 protein induced by PROTACs.
Materials:
-
IDO1-expressing cells
-
Test PROTACs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for IDO1 (e.g., from Proteintech, Cell Signaling Technology)
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat IDO1-expressing cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary IDO1 antibody and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for IDO1 and the loading control. Normalize the IDO1 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values.
Conclusion and Future Perspectives
Both enzymatic inhibition and PROTAC-mediated degradation of IDO1 present viable strategies for overcoming a key mechanism of tumor immune evasion. Enzymatic inhibitors have been more extensively studied in clinical trials, though with mixed results.[6] PROTACs, while at an earlier stage of development, offer several theoretical advantages. By eliminating the entire IDO1 protein, PROTACs can abrogate both the enzymatic and any potential non-enzymatic scaffolding functions of IDO1.[12] Furthermore, the catalytic nature of PROTACs may allow for more sustained target suppression at lower doses.[4]
The choice between these two modalities will likely depend on the specific therapeutic context, including the tumor type, the immune landscape, and potential combination therapies. The data and protocols presented in this guide provide a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting IDO1. As our understanding of the complexities of the tumor microenvironment deepens, so too will our ability to strategically deploy these powerful immunomodulatory agents.
References
- 1. IDO1 Monoclonal Antibody (UMAB126) (UM500091) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Untitled Document [ucl.ac.uk]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. bgc.ac.in [bgc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 13. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PROTAC-based degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IDO Antibody | Cell Signaling Technology [cellsignal.com]
- 16. IDO1 antibody (13268-1-AP) | Proteintech [ptglab.com]
NU227326: A Potent IDO1 PROTAC Degrader Revolutionizing Cancer Immunotherapy
A comprehensive guide comparing NU227326 with alternative Indoleamine 2,3-dioxygenase 1 (IDO1) targeting agents. This guide provides an objective analysis of its performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Indoleamine 2,3-dioxygenase 1 (IDO1) has long been a key target in cancer immunotherapy due to its role in suppressing the host's anti-tumor immune response. Traditional approaches have focused on enzymatic inhibition of IDO1. However, the clinical trial failures of prominent IDO1 inhibitors, such as Epacadostat, have highlighted the need for alternative therapeutic strategies.[1][2] Proteolysis targeting chimeras (PROTACs) have emerged as a promising alternative, leading to the degradation of the target protein rather than just inhibiting its enzymatic activity.[3][4] NU227326 is a novel and potent IDO1 PROTAC degrader that has demonstrated significant promise in preclinical studies.[5][6][7]
This guide provides a detailed comparison of NU227326 with other IDO1-targeting agents, including small molecule inhibitors and other PROTAC degraders.
Performance Comparison: NU227326 vs. Alternative IDO1-Targeting Agents
NU227326 distinguishes itself through its high potency in inducing the degradation of the IDO1 protein. The following tables summarize the quantitative performance of NU227326 in comparison to other IDO1 PROTACs and small molecule inhibitors.
Table 1: Comparison of IDO1 PROTAC Degraders
| Compound | DC50 | Dmax | Cell Line(s) | E3 Ligase Ligand |
| NU227326 | 4.5 nM [3], 5 nM [5][7][8][9][10][11] | 63% [3] | U87, GBM43[3] | Cereblon (CRBN) |
| PROTAC 20 | 20 nM[3][8] | 67%[3] | U87[3][8] | Cereblon (CRBN) |
| PROTAC IDO1 Degrader-1 (compound 2c) | 2.84 µM[4][5] | 93%[4][5] | HeLa[4][5] | Cereblon (CRBN) |
DC50: Half-maximal degradation concentration; Dmax: Maximum percentage of degradation.
Table 2: Comparison of IDO1 Small Molecule Inhibitors
| Compound | IC50 | Mechanism of Action |
| Epacadostat (INCB024360) | 10 nM[1][12], 71.8 nM[13][14][15] | Reversible, competitive inhibitor |
| Linrodostat (BMS-986205) | 1.1 nM[16][17], 1.7 nM[2][17] | Irreversible, suicide inhibitor |
IC50: Half-maximal inhibitory concentration.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a target protein.
Caption: Mechanism of PROTAC-mediated degradation of IDO1.
The IDO1 Signaling Pathway in Cancer Immunity
IDO1 plays a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses T-cell function.
Caption: The immunosuppressive IDO1 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Western Blotting for IDO1 Degradation
This protocol is used to quantify the amount of IDO1 protein in cells following treatment with a degrader.
Experimental Workflow:
Caption: Western blot experimental workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U87 glioblastoma cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of NU227326 or other compounds for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Membrane Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against IDO1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize IDO1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Kynurenine Production Assay
This assay measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with compounds as described for the Western blot protocol. It is often necessary to stimulate IDO1 expression with interferon-gamma (IFN-γ) for 24-48 hours prior to or concurrently with compound treatment.
-
-
Supernatant Collection:
-
After the treatment period, collect the cell culture supernatant.
-
-
Kynurenine Measurement:
-
Several methods can be used for kynurenine detection:
-
Spectrophotometric Method:
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10-20 minutes to allow color development.
-
Measure the absorbance at 490 nm.
-
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS:
-
Prepare the supernatant for analysis (e.g., protein precipitation, derivatization).
-
Inject the sample into an HPLC or LC-MS/MS system.
-
Separate kynurenine from other components using a suitable column and mobile phase gradient.
-
Detect and quantify kynurenine based on its retention time and mass-to-charge ratio.[18][19][20]
-
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in the experimental samples by interpolating from the standard curve.
-
Normalize the kynurenine levels to the cell number or total protein content.
-
Conclusion
NU227326 represents a significant advancement in the development of IDO1-targeted cancer therapies. Its ability to induce potent and sustained degradation of the IDO1 protein offers a clear advantage over traditional small molecule inhibitors that have shown limited clinical efficacy. The high potency of NU227326, as demonstrated by its low nanomolar DC50 values, positions it as a promising candidate for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of cancer immunotherapy and drug discovery.
References
- 1. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. jasem.com.tr [jasem.com.tr]
VHL vs. Cereblon E3 Ligase Ligands for IDO1 PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical design decision in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligase ligands for the targeted degradation of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme and a promising target in cancer immunotherapy.
This comparison is based on experimental data from the development and optimization of novel IDO1 PROTACs, offering insights into their relative performance and the factors influencing the choice of E3 ligase recruiter. While both VHL and Cereblon-recruiting PROTACs have been shown to successfully induce the degradation of IDO1, key differences in their characteristics can significantly impact the overall efficacy and druggability of the resulting degrader.[1]
At a Glance: VHL vs. Cereblon for IDO1 PROTACs
| Feature | VHL-based PROTACs | Cereblon-based PROTACs | Key Considerations |
| Degradation Efficacy | Demonstrated IDO1 degradation.[1] | Potent IDO1 degradation with DC50 values in the nanomolar range.[2][3][4][5][6] | Linker composition and attachment point are critical for optimal degradation for both. |
| Pharmacokinetics | Generally larger molecular weight and more rotatable bonds, potentially leading to poorer PK profiles.[1][] | Smaller molecular weight and fewer rotatable bonds, suggesting better potential pharmacokinetic (PK) profiles and blood-brain barrier penetration.[1][2][5] | Optimization of linker can improve PK for both types. |
| Binding Affinity | VHL type II ligands show increased binding affinity and cellular potency compared to type I.[1] | A lead CRBN-based PROTAC (NU223612) showed a binding affinity (Kd) of 290 nM to CRBN and 640 nM to IDO1.[1][8] | Ternary complex formation is key, which is influenced by the affinities of the PROTAC for both the target and the E3 ligase. |
| Structural Optimization | A VHL type II ligand with specific modifications was found to be superior.[1] | Extensive structure-activity relationship (SAR) studies have led to highly potent CRBN-based degraders.[1][2] | Rational design based on molecular modeling can significantly improve potency.[2] |
| Off-Target Effects | VHL has a more buried binding pocket, which can lead to better selectivity.[] | CRBN ligands can have off-target affinity for zinc-finger transcription factors.[] | The choice of E3 ligase can influence the selectivity profile of the PROTAC. |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in IDO1 PROTAC development and evaluation, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.
Caption: General mechanism of IDO1 PROTAC action.
Caption: Experimental workflow for IDO1 PROTAC development.
Quantitative Data Summary
The following tables summarize the performance of various VHL and Cereblon-based IDO1 PROTACs.
Cereblon-Based IDO1 PROTACs
| Compound | DC50 | Dmax | Notes |
| NU223612 | 0.33 µM (U87 cells), 0.54 µM (GBM43 cells)[8] | >70% degradation at 2h[8] | First-generation degrader, showed in vivo efficacy.[2][6] |
| NU227326 (21) | 4.5 nM (HiBiT), 11.8 nM (GBM43 cells)[2][4][5] | 63% (HiBiT)[4], 88% at 100 nM (Western Blot)[2][4] | Rationally optimized, highly potent degrader.[2][3][4][6][9] |
| Compound 20 | 20 nM (HiBiT)[2][4][5] | 67% (HiBiT)[4], 68% at 300 nM (Western Blot)[2][4] | Optimized analog.[2][4] |
| PROTAC IDO1 Degrader-1 (2c) | 2.84 µM (HeLa cells)[10] | 93% (HeLa cells)[10][11] | First reported IDO1 degrader.[11] |
VHL-Based IDO1 PROTACs
Data for VHL-based IDO1 PROTACs is less detailed in the reviewed literature, but their suitability has been established.[1] A study systematically comparing a library of IDO1 PROTACs found that a VHL type II ligand was superior to the VHL type I ligand for IDO1 degradation.[1]
Experimental Protocols
IDO1 Degradation Assay (Western Blot)
This protocol is a standard method for assessing the degradation of a target protein.
-
Cell Culture and Treatment: Human glioblastoma (GBM) cells (e.g., U87) are cultured to an appropriate confluency. To induce IDO1 expression, cells are treated with human IFNγ (e.g., 50 ng/mL) for 24 hours.[1] Subsequently, the cells are treated with the IDO1 PROTAC at various concentrations for a specified duration (e.g., 24 hours).[1][2][4]
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IDO1. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control. Following this, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified using densitometry, and the IDO1 protein levels are normalized to the loading control.[1][2][4]
Bio-Layer Interferometry (BLI) for Binding Affinity
BLI is used to measure the binding kinetics and affinity between the PROTAC, the target protein (IDO1), and the E3 ligase (CRBN or VHL).
-
Protein Immobilization: Recombinant 6xHis-tagged IDO1 or CRBN protein is immobilized onto the surface of a biosensor tip.[1][4]
-
Association: The biosensor with the immobilized protein is dipped into wells containing the PROTAC compound at various concentrations to measure the association rate.
-
Dissociation: The biosensor is then moved to a buffer-only well to measure the dissociation rate.
-
Data Analysis: The binding and dissociation curves are analyzed to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.[1]
Conclusion
Both VHL and Cereblon E3 ligase ligands are viable options for the development of effective IDO1 PROTACs.[1] However, the current body of research suggests a preference for CRBN-based degraders due to their more favorable physicochemical properties, which are predicted to translate into better pharmacokinetic profiles.[1][2][5] The extensive SAR studies on CRBN-based IDO1 PROTACs have led to the development of highly potent molecules with nanomolar degradation capabilities.[2][3][4][5][6]
The ultimate choice between VHL and CRBN will depend on the specific goals of the drug discovery program, including the desired tissue distribution, potential off-target effects, and the overall therapeutic window. Further head-to-head in vivo comparisons will be crucial to fully elucidate the advantages and disadvantages of each E3 ligase recruiter for targeting IDO1.
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Monovalent Degraders Forge a New Path in IDO1-Targeted Cancer Therapy
A novel class of monovalent degraders, termed "iDegs," is demonstrating significant promise in the targeted degradation of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical immunosuppressive enzyme in oncology. These molecules offer a distinct mechanistic advantage over traditional inhibitors and bifunctional degraders by hijacking the native cellular machinery to eliminate the IDO1 protein, thereby addressing both its enzymatic and non-enzymatic functions. This guide provides a comparative analysis of these emerging monovalent degraders against conventional IDO1 inhibitors, supported by experimental data and detailed protocols.
Indoleamine 2,3-dioxygenase 1 (IDO1) plays a crucial role in tumor immune evasion by catalyzing the first and rate-limiting step in tryptophan catabolism. This process depletes the local microenvironment of tryptophan, an essential amino acid for T-cell proliferation and function, while producing immunosuppressive metabolites like kynurenine. While small-molecule inhibitors of IDO1's enzymatic activity have been a major focus of drug development, their clinical success has been limited. This has spurred interest in alternative therapeutic strategies, such as targeted protein degradation, which aims to remove the entire IDO1 protein.
Recently, a new class of pseudo-natural product-derived monovalent degraders, known as iDegs, has been identified.[1][2] Unlike traditional proteolysis-targeting chimeras (PROTACs) that are heterobifunctional molecules, iDegs are monovalent compounds that induce a conformational change in IDO1, enhancing its ubiquitination and subsequent degradation by the cullin-RING E3 ligase CRL2KLHDC3.[1][2] This unique mechanism "supercharges" the native proteolytic pathway for IDO1.[1][2]
Performance Comparison: Monovalent Degraders vs. Small-Molecule Inhibitors
The performance of monovalent IDO1 degraders can be assessed by their ability to both degrade the protein and inhibit its enzymatic function. The compound iDeg-6 has emerged as a potent example of this class. Below is a comparison of iDeg-6 with well-characterized IDO1 inhibitors, Epacadostat and Linrodostat.
| Compound/Modality | Target | Mechanism of Action | DC50 (Degradation) | Dmax (Degradation) | IC50 (Enzymatic/Functional Inhibition) | Cell Line(s) |
| iDeg-6 | IDO1 | Monovalent Degrader | 6.5 nM[2][3][4][5] | 70% at 100 nM[5][6] | 16 nM (Kynurenine Assay)[5]; 1.6 µM (in vitro)[2][3][5] | BxPC3[5] |
| Epacadostat | IDO1 | Small-Molecule Inhibitor | N/A | N/A | ~10 nM[7]; 17.63 nM[8]; 71.8 nM (enzymatic)[7][9] | HeLa[7], SKOV-3[8] |
| Linrodostat | IDO1 | Small-Molecule Inhibitor | N/A | N/A | 1.1 nM[9] | HEK293[9] |
N/A: Not Applicable, as small-molecule inhibitors do not induce protein degradation.
The data clearly indicates that iDeg-6 is a highly potent degrader of IDO1, with a DC50 in the low nanomolar range.[2][3][4][5] In addition to its degradation capabilities, iDeg-6 also effectively inhibits the enzymatic function of IDO1, as demonstrated by its low nanomolar IC50 in a cellular kynurenine assay.[5] While potent inhibitors like Linrodostat show a lower IC50 for enzymatic inhibition[9], they do not eliminate the IDO1 protein, which may possess non-enzymatic functions contributing to immunosuppression.
Visualizing the Mechanisms
To better understand the distinct mechanisms of action, the following diagrams illustrate the IDO1 signaling pathway and the workflow for evaluating these compounds.
Caption: IDO1 pathway and points of intervention.
Caption: Experimental workflow for compound evaluation.
Detailed Experimental Protocols
Western Blot for IDO1 Degradation
This protocol is used to visually and quantitatively assess the degradation of the IDO1 protein following treatment with a degrader compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., BxPC3, SKOV-3) in 6-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ; e.g., 50 ng/mL) for 24 hours.
-
For iDeg-6, a modified protocol with IFNγ washout prior to compound addition can be used to avoid continuous IDO1 expression.[5]
-
Treat the cells with various concentrations of the degrader or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Lysate Preparation:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[10][11]
-
Collect the supernatant containing the soluble proteins.
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Image the blot and perform densitometry analysis to quantify IDO1 protein levels, normalizing to a loading control like GAPDH or β-tubulin.
-
Kynurenine Assay for IDO1 Activity
This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine.
-
Cell Culture and Treatment:
-
Sample Collection and Preparation:
-
After incubation, collect the cell culture supernatant.[14]
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins (e.g., final concentration of 6.1 N).[15]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]
-
Centrifuge the samples to pellet the precipitated protein.[15]
-
-
Colorimetric Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in the samples from the standard curve.
-
Plot the kynurenine concentration against the inhibitor concentration and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Cell Treatment and Heating:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).[16]
-
A dose-response format can also be used where cells are treated with varying compound concentrations and heated at a single, optimized temperature.[17][18]
-
-
Cell Lysis and Fractionation:
-
Detection of Soluble Protein:
-
Data Analysis:
-
For a temperature-range experiment, plot the amount of soluble IDO1 against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
-
For a dose-response experiment, plot the amount of soluble IDO1 against the compound concentration to determine the concentration at which half-maximal thermal stabilization is achieved (EC50).
-
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC IDO1 Degrader-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of PROTAC IDO1 Degrader-1, a novel and potent research compound.
Proteolysis-Targeting Chimeras (PROTACs) are an emerging class of therapeutic molecules that require careful handling due to their high potency and unique mechanism of action.[1] Adherence to strict disposal protocols is crucial to mitigate potential environmental and health risks. This document outlines the procedural, step-by-step guidance for the safe disposal of this compound, aligning with best practices for potent, biologically active small molecules.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the high potency and potential for off-target effects of PROTACs, a comprehensive approach to safety that combines appropriate PPE with robust engineering controls is required.[1]
Table 1: Recommended Personal Protective Equipment (PPE) [1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the PROTAC. |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for procedures with a higher risk of splashes. | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling the solid compound or when generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. | A risk assessment should determine the appropriate level of respiratory protection. |
Engineering Controls are critical for minimizing exposure:
-
Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.[1]
-
Closed Systems: For larger-scale operations, the use of closed systems is recommended to contain the compound and prevent aerosol generation.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1]
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for laboratory chemical waste disposal. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Segregation of Waste
Proper waste segregation is the first and most critical step. Unwanted reagents should be segregated for disposal in their original containers if possible, with intact and legible labels.[3]
-
Solid Waste: This includes unused solid this compound, contaminated consumables such as gloves, pipette tips, weighing paper, and vials.
-
Liquid Waste: This includes stock solutions (e.g., in DMSO), and any other liquid mixtures containing the degrader.
Step 2: Containment and Labeling
All waste must be collected in designated, labeled hazardous waste containers.[2]
-
Solid Waste Container: Use a clearly labeled, sealable container specifically for solid hazardous chemical waste. The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Liquid Waste Container: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.[2] The container must be compatible with the solvents used (e.g., a high-density polyethylene container for DMSO solutions). The label should clearly state "Hazardous Waste," the full chemical name, the solvent, and an approximate concentration of the degrader.
Do not mix incompatible waste streams.
Step 3: Waste Storage
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[1] Follow your institution's guidelines for secondary containment to prevent spills.
Step 4: Disposal Request and Collection
Once the waste containers are full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup. This is typically managed by the institutional EHS department or a contracted waste management service.[4][5] Never dispose of this compound, either in solid or liquid form, down the sanitary sewer or in regular trash.[4][6][7]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, fostering a culture of responsibility and trust in research operations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. mtu.edu [mtu.edu]
- 6. acs.org [acs.org]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
